5-Nitroisoindolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXUANYPXDFFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554126 | |
| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-38-3 | |
| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitroisoindolin-1-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Nitroisoindolin-1-one. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with general principles of organic chemistry and information available for structurally related compounds.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring an isoindolinone core substituted with a nitro group at the 5-position of the benzene ring. The presence of the electron-withdrawing nitro group and the lactam functionality suggests unique electronic and reactive properties that may be of interest in medicinal chemistry and materials science.
Structure:

Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 876343-38-3 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |
| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |
| Melting Point | Data not available | - |
| Solubility | Data not available* | - |
*Based on the parent compound, isoindolin-1-one, it is expected to have limited solubility in water and moderate solubility in organic solvents like ethanol and acetone. The nitro group may slightly alter this profile.[2]
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with splitting patterns influenced by the nitro group. A singlet or broad singlet for the N-H proton, and a singlet for the CH₂ group. |
| ¹³C NMR | Carbonyl carbon signal around 170 ppm. Aromatic carbons between 120-150 ppm, with the carbon bearing the nitro group shifted downfield. A signal for the CH₂ group around 45-55 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1720 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 178. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of isoindolin-1-ones. One common method involves the cyclization of a substituted o-toluic acid derivative.
Experimental Protocol: General Synthesis of Isoindolin-1-ones from Nitroarenes
A one-pot synthesis of isoindolin-1-one derivatives can be achieved through the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.
Materials:
-
A suitable nitrobenzene derivative (e.g., 1-methyl-4-nitrobenzene, as a precursor to the required starting material)
-
o-Phthalaldehyde
-
Indium powder
-
Acetic acid
-
Toluene
-
Ethyl acetate (EtOAc)
-
10% aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Celite
Procedure:
-
To a mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).
-
Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).
-
Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through Celite.
-
Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaHCO₃ solution (30 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
DOT Diagram: Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic pathway to this compound.
Biological Activity and Signaling Pathways
There is currently no published research on the biological activity or the involvement of this compound in any signaling pathways. The isoindolinone scaffold is present in various biologically active molecules, and nitroaromatic compounds are known to have a wide range of pharmacological effects. However, any potential biological role for this compound remains to be investigated.
Derivatives of the related compound, isoindoline-1,3-dione, have been investigated for a variety of biological activities, including as inhibitors of cyclooxygenase (COX) and as potential therapeutics for Alzheimer's disease.[3][4] Additionally, other nitro-containing heterocyclic compounds have shown activities such as trypanocidal effects.[5] These findings for related structures may provide a starting point for future investigations into the biological potential of this compound.
DOT Diagram: Logical Relationship of Potential Research Areas
Caption: Potential avenues for biological research on this compound.
Conclusion
This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. The information presented in this guide, based on predicted properties and general synthetic methodologies, provides a foundational understanding for researchers. Further experimental investigation is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. The structural motifs present in this compound suggest that it could be a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic data for 5-Nitroisoindolin-1-one (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroisoindolin-1-one is a heterocyclic organic compound with the CAS number 876343-38-3 and the molecular formula C₈H₆N₂O₃.[1][2] This molecule is of interest to researchers in medicinal chemistry and materials science due to its isoindolinone core, a scaffold present in various biologically active compounds. This technical guide provides a summary of its known physicochemical properties and outlines the standard experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Disclaimer: Extensive searches of publicly available scientific databases did not yield a complete, experimentally verified set of spectroscopic data specifically for this compound. Therefore, this guide presents representative spectroscopic data from a closely related, structurally analogous compound, 3-(benzylamino)isoindolin-1-one , for illustrative purposes. The experimental protocols provided are generalized best practices applicable to the analysis of this compound and similar derivatives.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 876343-38-3 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molar Mass | 178.14 g/mol | [1] |
| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |
| Predicted pKa | 12.36 ± 0.20 | [1] |
Representative Spectroscopic Data: 3-(benzylamino)isoindolin-1-one
The following data for 3-(benzylamino)isoindolin-1-one is presented to provide researchers with an example of the expected spectral characteristics for an isoindolinone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [3]
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.84-7.82 | m | 2H | Aromatic protons |
| 7.82-7.47 | m | - | Aromatic protons |
¹³C NMR (Carbon-13 NMR) Data [3]
| Chemical Shift (δ) (ppm) | Assignment |
| 170.2 | C=O (Amide) |
| 144.4 | Aromatic C |
| 132.1 | Aromatic CH |
| 131.9 | Aromatic CH |
| 129.0 | Aromatic CH |
| 123.7 | Aromatic CH |
| 123.4 | Aromatic CH |
| 68.4 | CH |
| 53.3 | - |
| 35.0 | - |
| 33.5 | - |
| 25.9 | - |
| 24.8 | - |
| 24.6 | - |
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for isoindolinone and nitro functional groups are provided below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~1680 | C=O | Amide I band, stretching |
| ~1550 and ~1350 | N-O | Asymmetric and symmetric stretching (NO₂) |
| ~1600-1450 | C=C | Aromatic ring stretching |
Mass Spectrometry (MS)
The mass spectrum of an isoindolinone derivative would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the substituent groups and fragmentation of the heterocyclic ring. For this compound, the exact mass would be 178.0378 g/mol .
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
References
An In-Depth Technical Guide on the Physical Characteristics of 5-Nitroisoindolin-1-one Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Nitroisoindolin-1-one powder. The information is intended to support research, development, and quality control activities involving this compound. While specific experimental data for some properties of this compound remains limited in publicly accessible literature, this guide furnishes detailed protocols for their determination and contextual data from closely related compounds.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound with the chemical formula C₈H₆N₂O₃[1]. Its molecular structure consists of an isoindolinone core substituted with a nitro group. The precise positioning of the nitro group at the 5th position is crucial to its chemical identity and reactivity.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molar Mass | 178.14 g/mol | [1] |
| CAS Number | 876343-38-3 | [1] |
| Appearance | Likely a yellow or orange crystalline powder | Inferred from related nitro compounds[2] |
| Melting Point | Data not available. See Protocol 1 for determination. | - |
| Solubility | Data not available. See Protocol 2 for determination. | - |
| Predicted Density | 1.449 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 505.8 ± 50.0 °C | [1] |
Experimental Protocols
Protocol 1: Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The following protocol, adapted from standard organic chemistry laboratory procedures, can be used to determine the melting point of this compound powder.
Materials:
-
This compound powder sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more precise measurement, use a slower heating rate (1-2 °C/minute) as the temperature approaches the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Reporting: Report the melting point as a range of these two temperatures.
Protocol 2: Determination of Solubility
Understanding the solubility of this compound in various solvents is essential for its formulation, purification, and use in biological assays. This protocol outlines a general procedure for qualitative and semi-quantitative solubility determination.
Materials:
-
This compound powder sample
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, visually estimated amount (e.g., 1-2 mg) of the this compound powder into separate test tubes.
-
Add approximately 1 mL of each solvent to the respective test tubes.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
-
-
Semi-Quantitative Assessment (e.g., in mg/mL):
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it in a vial.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) incrementally while vortexing.
-
Continue adding the solvent in small increments until the solid is completely dissolved.
-
Record the total volume of solvent used to calculate the approximate solubility in mg/mL.
-
If the compound does not dissolve in a reasonable volume, its solubility can be reported as less than the lowest concentration tested.
-
Gentle heating in a water bath may be used to assess temperature effects on solubility, but this should be noted as it may not reflect solubility at ambient temperature.
-
Synthesis and Characterization
General Synthesis of Isoindolin-1-ones from Nitroarenes
A general synthetic route to isoindolin-1-one derivatives involves the reductive cyclization of nitroarenes. This approach can be adapted for the synthesis of this compound.
Biological Activity and Drug Development Context
While specific signaling pathways for this compound are not yet elucidated, the isoindolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of isoindolinone have demonstrated a wide range of activities, including anticancer and anti-inflammatory effects[3][4]. The presence of the nitro group can also significantly influence the biological activity of a molecule.
For researchers in drug development, a typical initial screening workflow for a novel compound like this compound would involve a series of in vitro assays to assess its biological activity and potential toxicity.
Given the structural alerts, initial biological screening of this compound could focus on assays related to cancer cell proliferation and inflammatory pathways. For instance, its effect on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.
Conclusion
This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. While a complete experimental profile of its physical characteristics is not yet available, the protocols and contextual information provided in this guide offer a solid foundation for its synthesis, characterization, and biological evaluation. Future studies to determine its precise melting point, solubility in various pharmaceutically relevant solvents, and its specific biological targets and mechanisms of action will be crucial in unlocking its full potential.
References
- 1. chembk.com [chembk.com]
- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitroisoindolin-1-one: A Technical Guide for Researchers
CAS Number: 876343-38-3 Molecular Formula: C₈H₆N₂O₃
This technical guide provides an in-depth overview of 5-Nitroisoindolin-1-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, potential therapeutic applications, and the underlying mechanism of action, with a focus on its role as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Please note that some of these properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 876343-38-3 | N/A |
| Molecular Formula | C₈H₆N₂O₃ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| Predicted Density | 1.449 ± 0.06 g/cm³ | N/A |
| Predicted Boiling Point | 505.8 ± 50.0 °C | N/A |
| Predicted pKa | 12.36 ± 0.20 | N/A |
| Storage Conditions | Sealed in dry, Room Temperature | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted benzonitrile or benzoic acid derivative. A relevant synthetic method is described in a Chinese patent (CN115784967A), which outlines the preparation of nitroisoindolinone compounds. The synthesis generally proceeds in two main steps:
-
Bromination of a substituted methyl benzoate: The starting material, 2-methyl-5-nitrobenzoic acid methyl ester, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).
-
Amination and Cyclization: The resulting brominated intermediate is then reacted with an ammonia source, such as an ammonia-methanol solution, to facilitate amination and subsequent intramolecular cyclization to yield the this compound product.[1]
A general one-pot synthesis for isoindolin-1-one derivatives has also been reported, involving the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.[2] This method offers an environmentally friendly alternative for the synthesis of various substituted isoindolin-1-ones.
Experimental Protocol: General Synthesis of Nitroisoindolinone [1]
-
Step 1: Bromination
-
Dissolve 2-methyl-5-nitrobenzoic acid methyl ester (0.1 mol), benzoyl peroxide (0.01 mol), and N-bromosuccinimide (0.11 mol) in 200 ml of carbon tetrachloride.
-
Stir the mixture at 65°C for 10 hours.
-
After the reaction, wash the solution twice with water at 20°C and once with 15% brine.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate product.
-
-
Step 2: Amination and Cyclization
-
The crude brominated intermediate is reacted with an ammonia-methanol solution.
-
The reaction is typically carried out with stirring at room temperature.
-
Upon completion, the product is isolated, which may involve filtration and washing, to yield this compound.
-
Potential Therapeutic Application: PARP Inhibition
The isoindolinone scaffold is a well-established pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[4] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through a mechanism known as synthetic lethality.
While specific inhibitory data for this compound is not yet widely published, its structural similarity to known isoindolinone-based PARP inhibitors suggests it may exhibit similar activity. Further research is required to determine the specific IC₅₀ value of this compound against PARP-1 and other PARP family members.
Experimental Protocol: General PARP1 Inhibition Assay [3]
This protocol describes a general method for assessing the inhibitory activity of a compound against PARP1 using a histone-coated 96-well plate and a chemiluminescent substrate.
-
Materials:
-
Purified PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the assay buffer, biotinylated NAD+, and activated DNA to the wells of the histone-coated plate.
-
Add the diluted test compound to the appropriate wells.
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate and add Streptavidin-HRP.
-
After another incubation and wash step, add the chemiluminescent substrate.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
Signaling Pathway
The potential mechanism of action for this compound as a PARP inhibitor involves the disruption of the DNA damage repair pathway. The diagram below illustrates the central role of PARP in this process and how its inhibition can lead to cell death in cancer cells with deficient homologous recombination repair.
Caption: Proposed mechanism of action for this compound as a PARP inhibitor.
Conclusion
This compound is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to act as a PARP inhibitor warrants further investigation, including detailed biological evaluation and optimization of its structure to enhance potency and selectivity. This technical guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of isoindolinone compounds
An In-depth Technical Guide to the Discovery and History of Isoindolinone Compounds
Abstract
The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its history is one of the most dramatic in medicinal chemistry, beginning with the catastrophic teratogenicity of thalidomide and evolving to the development of life-saving immunomodulatory drugs (IMiDs) for treating hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of isoindolinone compounds. It details the journey from thalidomide's initial synthesis to the rational design of its modern analogs, lenalidomide and pomalidomide. Key quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows are presented to offer a thorough resource for researchers, scientists, and drug development professionals.
The Serendipitous Discovery and Tragic History of Thalidomide
The story of isoindolinones in medicine begins with thalidomide. First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide emerged as a byproduct of research into glutamic acid.[4] It was initially marketed in 1957 as a non-addictive, over-the-counter sedative and was found to be particularly effective against morning sickness in pregnant women.[5][6][7]
The drug was considered safe based on rodent testing, which failed to establish a median lethal dose.[2] However, at the time, testing for teratogenic effects was not standard practice.[2][5] In the late 1950s and early 1960s, a devastating wave of severe birth defects emerged. The first thalidomide-affected baby was born in Germany on December 25, 1956, to a Chemie Grünenthal employee.[6] The defects were characterized by phocomelia (malformation of the limbs), amelia (absence of limbs), and other severe damage to internal organs, eyes, and ears.[5][6]
The link between thalidomide and these birth defects was publicly established in late 1961, leading to its withdrawal from the market.[4][6] The tragedy is estimated to have affected over 10,000 infants worldwide, with about 40% dying around the time of birth.[5] This disaster became a seminal event in pharmacology, leading to the development of much stricter drug regulations and rigorous testing protocols globally.[5]
The Renaissance of Isoindolinones: From Pariah to Pillar of Therapy
Despite its tragic past, thalidomide was never entirely abandoned. In 1965, it was serendipitously found to be effective in treating erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[2] This marked the beginning of its revival.
The "IMiDs" Era: Lenalidomide and Pomalidomide
The rediscovery of thalidomide's therapeutic potential spurred research into its mechanisms and the development of analogs with improved safety and efficacy. This led to a new class of drugs known as Immunomodulatory Imide Drugs (IMiDs).[3]
-
Lenalidomide (Revlimid®): Developed to enhance the therapeutic properties of thalidomide while reducing its side effects, lenalidomide received FDA approval in 2005 for myelodysplastic syndromes and in 2006 for multiple myeloma.[8][9] Structurally, it features an isoindolinone ring in place of thalidomide's phthaloyl ring, which increases its stability and bioavailability.[10] It is more potent than thalidomide in its immunomodulatory and anti-angiogenic activities.[3][11]
-
Pomalidomide (Pomalyst®): Pomalidomide is a third-generation IMiD and a structural analog of thalidomide, approved in the US in 2013 for multiple myeloma.[12] It is even more potent than lenalidomide in its anti-myeloma and immunomodulatory effects, particularly in inhibiting tumor necrosis factor-alpha (TNF-α).[12][13]
These compounds transformed the treatment landscape for multiple myeloma and other hematological cancers, representing a full circle for the isoindolinone core from a symbol of pharmaceutical failure to a cornerstone of modern oncology.[2][14]
| Drug | Year of Synthesis | Key Historical Milestones | Primary Indications |
| Thalidomide | 1954[4] | Marketed as sedative (1957); Withdrawn due to teratogenicity (1961); Approved for ENL (1998); Approved for Multiple Myeloma (2006).[2][5][6][7] | Multiple Myeloma, Erythema Nodosum Leprosum. |
| Lenalidomide | - | Developed as a thalidomide analog; FDA approved for Myelodysplastic Syndromes (2005) and Multiple Myeloma (2006).[9][11] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma.[9] |
| Pomalidomide | - | Developed as a next-generation IMiD; FDA approved for Multiple Myeloma (2013).[12] | Multiple Myeloma, Kaposi Sarcoma.[12] |
Table 1: Key Isoindolinone Drugs and Their Milestones.
Mechanism of Action: The Cereblon (CRBN) Connection
The diverse therapeutic and toxic effects of isoindolinone-based drugs remained a puzzle for decades. A major breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the primary molecular target.[15] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][16]
IMiDs function as "molecular glues."[16] They bind to a hydrophobic pocket in CRBN, altering its surface and inducing a novel protein-protein interaction with specific substrate proteins, known as neosubstrates, that are not normally targeted by this E3 ligase.[16] The primary neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[8][17]
The binding of the IMiD-CRBN complex to IKZF1 and IKZF3 leads to their ubiquitination and subsequent degradation by the proteasome.[8][15] The degradation of these transcription factors results in two major downstream effects:
-
Direct Anti-proliferative Effects: The killing of multiple myeloma cells.[15][18]
-
Immunomodulatory Effects: Enhanced activation and proliferation of T-cells and Natural Killer (NK) cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which boosts the immune system's ability to attack cancer cells.[13][18][19]
The teratogenic effects of thalidomide are also mediated by the degradation of other neosubstrates through CRBN, highlighting the protein's central role in both the therapeutic and toxic profiles of these compounds.[13][15]
Figure 1: Mechanism of action of isoindolinone immunomodulatory drugs (IMiDs).
Synthetic Methodologies
The synthesis of the isoindolinone core and its derivatives has evolved significantly, from classical methods to highly efficient modern catalytic strategies.
Classical and Modern Synthetic Approaches
Historically, isoindolinones were synthesized through methods like the reduction of phthalimides or the cyclization of 2-substituted benzoic acids.[1][20] Modern organic synthesis has introduced a variety of powerful techniques:
-
Transition Metal-Catalyzed C-H Activation: Rhodium and palladium catalysts are used for the direct annulation of benzamides with alkenes or alkynes, providing an atom-economical route to 3-substituted isoindolinones.[21][22]
-
Carbonylation Reactions: Palladium-catalyzed carbonylation of benzylamines offers a direct method to construct the lactam ring, using carbon monoxide gas or surrogates.[23]
-
Multicomponent Reactions (MCRs): The Ugi four-component reaction has been employed to rapidly generate a diverse library of isoindolinone compounds from simple starting materials.[24]
-
Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction times and improve yields for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.[20]
Experimental Protocol: Base-Mediated Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one
This one-pot protocol describes the synthesis of a 3-substituted isoindolinone derivative through the nucleophilic addition of an aniline to 2-cyanobenzaldehyde, followed by base-mediated cyclization.[25]
Materials:
-
2-Cyanobenzaldehyde
-
2-Nitroaniline derivative
-
Dichloromethane (DCM)
-
5% Potassium Hydroxide (KOH) in Methanol (MeOH)
-
Water
-
Cold Methanol
Procedure:
-
Dissolution: In a reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.0 mmol) in 1 mL of DCM.
-
Heating: Gently warm the mixture for 1 minute to ensure the complete dissolution of all starting materials.
-
Cooling and Base Addition: Cool the reaction mixture to room temperature. Add 0.4 mL of 5% KOH in MeOH. An immediate color change to red and heat evolution is typically observed.
-
Precipitation: A yellow paste or solid will form shortly after the base addition.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the collected product sequentially with water and then with cold methanol to remove impurities.
-
Drying: Dry the final product under vacuum to yield the 3-((nitrophenyl)amino)isoindolin-1-one derivative.
Figure 2: Experimental workflow for a base-mediated isoindolinone synthesis.
Quantitative Data and Structure-Activity Relationships
The biological activity of isoindolinone derivatives is highly dependent on the substitutions on both the isoindolinone core and any appended rings.
Structure-Activity Relationship (SAR)
For the IMiDs, SAR studies have revealed critical structural features:
-
Glutarimide Ring: The glutarimide moiety is essential for binding to the hydrophobic pocket of CRBN.[16]
-
Isoindolinone Core: Modifications to this part of the molecule modulate potency and substrate specificity. The amino group on the isoindolinone ring of lenalidomide and pomalidomide significantly enhances TNF-α inhibition and overall potency compared to thalidomide.[3][12]
Pharmacokinetic and Biological Activity Data
The pharmacokinetic profiles of isoindolinones vary widely based on their structure. Lenalidomide has an elimination half-life of approximately 3 hours and is primarily excreted unchanged by the kidneys.[9]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Lenalidomide | - | - | - | ~3 | [9] |
| Pazinaclone (S)-enantiomer (dog) | - | - | - | - | [26] |
| Pazinaclone (R)-enantiomer (dog) | - | - | - | - | [26] |
| Compound F1 (mouse, 5mg/kg i.p.) | 1025 ± 117 | 0.25 | 1148 ± 98 | 1.1 ± 0.1 | [27] |
| Compound F2 (mouse, 5mg/kg i.p.) | 1254 ± 89 | 0.25 | 1389 ± 121 | 1.2 ± 0.1 | [27] |
Table 2: Pharmacokinetic Properties of Selected Isoindolinone Compounds.
Beyond their use as IMiDs, novel isoindolinone derivatives have been synthesized and tested for a wide range of other biological activities, including as inhibitors of enzymes like carbonic anhydrase.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 2a | 87.08 ± 35.21 | 160.34 ± 46.59 | [28] |
| 2b | 49.91 ± 14.11 | 9.32 ± 2.35 | [28] |
| 2c | 11.48 ± 4.18 | 11.53 ± 3.19 | [28] |
| 2f | 27.80 ± 0.17 | 16.09 ± 4.14 | [28] |
| Acetazolamide (Standard) | 13.74 ± 0.65 | 20.89 ± 1.72 | [28] |
Table 3: Carbonic Anhydrase (hCA) Inhibitory Activity of Novel Isoindolinone Derivatives.
Future Directions and Conclusion
The isoindolinone core continues to be a fertile ground for drug discovery.[28] The "molecular glue" concept pioneered by the IMiDs has opened up a new therapeutic modality known as targeted protein degradation. Researchers are now designing novel isoindolinone-based molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which use the CRBN-binding motif to recruit the E3 ligase to degrade other disease-causing proteins.[29][30] Furthermore, the scaffold is being explored for a multitude of other therapeutic applications, including as anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[21][31]
The history of isoindolinone compounds is a powerful lesson in drug development, demonstrating how a molecule associated with a devastating tragedy can be repurposed and re-engineered through scientific understanding to become a source of life-saving therapies. The journey from thalidomide to the era of targeted protein degradation showcases the resilience and evolution of medicinal chemistry.
Figure 3: Logical progression of Immunomodulatory Drug (IMiD) development.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. thalidomidetrust.org [thalidomidetrust.org]
- 7. news-medical.net [news-medical.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Lenalidomide - Wikipedia [en.wikipedia.org]
- 10. preprints.org [preprints.org]
- 11. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 12. Pomalidomide - Wikipedia [en.wikipedia.org]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 15. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. ashpublications.org [ashpublications.org]
- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 20. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Isoindolinone synthesis [organic-chemistry.org]
- 24. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Nitro Group in Isoindolinones: A Double-Edged Sword in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The introduction of a nitro group onto this scaffold can profoundly influence its physicochemical properties and biological activity, often acting as a double-edged sword that enhances therapeutic potential while posing toxicological challenges. This technical guide provides a comprehensive overview of the biological significance of the nitro group in isoindolinone derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
The Influence of the Nitro Group on Biological Activity
The nitro group is a potent electron-withdrawing group that can significantly alter the electronic distribution within the isoindolinone molecule. This electronic modulation can enhance the compound's interaction with biological targets, leading to a range of pharmacological effects. The biological significance of the nitro group in isoindolinones is most prominently observed in the context of anticancer activity, where it can contribute to cytotoxicity through various mechanisms.
One key mechanism is the bioreduction of the nitro group under hypoxic conditions, which are often found in solid tumors. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates that can covalently modify and damage cellular macromolecules such as DNA, leading to cell death. Furthermore, the presence of a nitro group can influence the ability of isoindolinone derivatives to inhibit key cellular enzymes or modulate signaling pathways involved in cell proliferation, survival, and apoptosis.
While the nitro group can be a powerful pharmacophore, it is also considered a "structural alert" or toxicophore in drug design due to its potential for mutagenicity and genotoxicity. Therefore, a thorough understanding of its role in both efficacy and toxicity is crucial for the rational design of safe and effective nitro-substituted isoindolinone-based therapeutics.
Quantitative Data on Nitro-Substituted Isoindolinones
The anticancer activity of several nitro-substituted isoindolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | MOLT-4 (Leukemia) | 3.3 | [1][2][3] |
| HL-60 (Leukemia) | 4.2 | [1][2][3] | |
| U-937 (Lymphoma) | 5.0 | [1][2][3] | |
| MCF-7 (Breast) | 8.3 | [1][2][3] | |
| A549 (Lung) | 10.0 | [1][2][3] | |
| HCT-15 (Colon) | 12.5 | [1][2][3] | |
| SW-620 (Colon) | 16.7 | [1][2][3] | |
| PC-3 (Prostate) | 20.0 | [1][2][3] |
Key Signaling Pathways and Mechanisms of Action
Nitro-substituted isoindolinones can exert their biological effects by modulating various cellular signaling pathways. A prominent example is the induction of apoptosis, or programmed cell death, in cancer cells.
Apoptosis Induction by 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione
The compound 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) has been shown to be a potent inducer of apoptosis in the human leukemia cell line MOLT-4.[1][2][3] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-6.[1][2][3] This leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. Furthermore, this compound has been observed to cause cell cycle arrest in the S and G2/M phases.[1][2][3]
Apoptosis induction by a nitro-isoindolinone derivative.
Bioreduction of the Nitro Group
A key aspect of the biological activity of many nitroaromatic compounds is their bioreduction. This process, often catalyzed by nitroreductase enzymes, involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The intermediate species, particularly the nitroso and hydroxylamine, are highly reactive and can contribute to cytotoxicity.
Bioreductive pathway of a nitroaromatic compound.
Experimental Protocols
Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives
This protocol describes a general procedure for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives.[4][5]
Materials:
-
2-Cyanobenzaldehyde
-
Substituted 2-nitroaniline derivative
-
Dichloromethane (DCM)
-
5% Potassium hydroxide (KOH) in methanol
-
Water
-
Cold methanol
Procedure:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the 2-nitroaniline derivative (1 mmol) in 1 mL of DCM.
-
Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in methanol. The solution will turn red, and a yellow paste will form.
-
Collect the product by suction filtration.
-
Wash the collected solid with water and then with cold methanol to yield the final 3-((nitrophenyl)amino)isoindolin-1-one derivative.[4][5]
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of nitro-substituted isoindolinones against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MOLT-4)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (nitro-isoindolinone derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well for suspension cells like MOLT-4) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[6][7][8]
Materials:
-
Treated and untreated cells (e.g., MOLT-4)
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cells by treating them with the nitro-isoindolinone compound for the desired time.
-
Collect the cells (including supernatant for suspension cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6][7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6][7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.
Caspase Activity Assay (Colorimetric)
This protocol outlines a method to measure the activity of caspases (e.g., caspase-3) in cell lysates.[9][10]
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells with the nitro-isoindolinone compound.
-
Collect the cells and wash with cold PBS.
-
Lyse the cells using the Cell Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a specific amount of protein from each lysate (e.g., 50-100 µg).
-
Add 2X Reaction Buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[10]
Conclusion
The incorporation of a nitro group into the isoindolinone scaffold is a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The strong electron-withdrawing nature of the nitro group can enhance the pharmacological activity of the parent molecule, leading to potent cytotoxic effects against cancer cells. However, the potential for toxicity associated with the nitro functionality necessitates careful consideration and optimization during the drug design process. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic fate of nitro-substituted isoindolinones is essential for harnessing their therapeutic potential while minimizing adverse effects. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of isoindolinone-based drug discovery.
References
- 1. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 5-Nitroisoindolin-1-one Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning research landscape surrounding 5-Nitroisoindolin-1-one derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines key potential research areas, summarizes existing data, and provides detailed experimental methodologies to catalyze further investigation into this promising class of compounds. The inherent structural motifs of these derivatives suggest significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.
Core Research Areas
The unique chemical architecture of this compound derivatives positions them as compelling candidates for several therapeutic applications. The electron-withdrawing nature of the nitro group, combined with the isoindolin-1-one scaffold, a known pharmacophore, suggests potential for potent and selective biological activity.
1. Oncology:
-
PARP Inhibition: The isoindolin-1-one core is structurally analogous to the nicotinamide moiety of NAD+, a critical substrate for Poly(ADP-ribose) polymerase (PARP) enzymes. This makes this compound derivatives prime candidates for the development of PARP inhibitors. PARP inhibitors have gained significant traction in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. Research in this area could focus on synthesizing and screening derivatives for their inhibitory activity against PARP-1 and PARP-2, aiming for high potency and selectivity to minimize off-target effects.
-
c-Myc G-Quadruplex Binders: The planar nature of the isoindolin-1-one ring system suggests the potential for intercalation into and stabilization of non-canonical DNA structures like G-quadruplexes. The promoter region of the c-Myc oncogene is known to form a G-quadruplex structure, and its stabilization can lead to the downregulation of c-Myc expression. Given that c-Myc is overexpressed in a wide range of human cancers, developing this compound derivatives that selectively bind to and stabilize the c-Myc G-quadruplex represents a promising anticancer strategy.
2. Neurodegenerative Diseases:
While direct research on this compound derivatives in neurodegenerative diseases is still emerging, the broader class of isoindoline and isoquinoline derivatives has shown neuroprotective potential. This suggests that this compound derivatives could be explored for their ability to modulate pathways implicated in conditions like Alzheimer's and Parkinson's disease. Potential research avenues include investigating their effects on cholinesterase inhibition, reduction of oxidative stress, and modulation of neuroinflammation. The presence of the nitro group could also influence their pharmacokinetic properties, including blood-brain barrier permeability, a critical factor for CNS-targeted drugs.
Quantitative Data Summary
The following tables summarize the biological activities of representative isoindolin-1-one and related nitro-containing derivatives from existing literature. This data provides a baseline for comparison and a starting point for new drug discovery efforts.
Table 1: Anticancer Activity of Related Nitro-Containing Heterocyclic Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole | Compound 5 | HeLa | 5.08 ± 0.91 | [1] |
| 5-Nitroindole | Compound 7 | HeLa | 5.89 ± 0.73 | [1] |
| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | Various | Multiple | 1 - 10 | [2] |
| 5-Nitrofuran-thiazolidinone | Compound 14b | MCF-7 | 0.85 | [3] |
Table 2: PARP Inhibition by Related Isoquinolin-1-one Derivatives
| Compound Class | Derivative | Enzyme | IC50 (nM) | Reference |
| Quinoxaline-based | Compound 8a | PARP-1 | 2.31 | [4] |
| Quinoxaline-based | Compound 5 | PARP-1 | 3.05 | [4] |
| Quinoxaline-based | Olaparib (Reference) | PARP-1 | 4.40 | [4] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of 3-Substituted Isoindolin-1-one Derivatives (General Procedure)
This protocol is a representative example for the synthesis of 3-substituted isoindolin-1-ones and can be adapted for the synthesis of 5-nitro substituted analogues.
Materials:
-
2-cyanobenzaldehyde (or a 4-nitro-2-cyanobenzaldehyde precursor)
-
Appropriate 2-nitroaniline derivative
-
Dichloromethane (DCM)
-
5% Potassium hydroxide (KOH) in Methanol (MeOH)
-
Water
-
Cold Methanol
Procedure:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1 mmol) in 1 mL of DCM in a suitable reaction vessel.
-
Gently warm the mixture for approximately 1 minute to ensure complete dissolution of all starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in MeOH to the solution while stirring. The solution will typically turn red, and an exothermic reaction may be observed, followed by the formation of a yellow paste.
-
Collect the resulting solid product by suction filtration.
-
Wash the collected product with water and then with cold methanol to remove impurities.
-
Dry the purified product under vacuum.
PARP-1 Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Assay Buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)
-
This compound test compounds dissolved in DMSO
-
Nicotinamidase
-
Developer reagent
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compounds in assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding a solution of PARP-1 enzyme and β-NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to proceed.
-
Stop the reaction and add nicotinamidase to convert the liberated nicotinamide to a detectable product.
-
Add the developer reagent and incubate to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will be dependent on the specific kit used).
-
Calculate the percent inhibition for each test compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: PARP-1 signaling pathway and the mechanism of inhibition by this compound derivatives.
Caption: A generalized experimental workflow for the discovery and evaluation of this compound derivatives.
This guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound derivatives. The convergence of a privileged chemical scaffold with key biological targets in oncology and neurodegeneration underscores the significant potential of this compound class.
References
5-Nitroisoindolin-1-one: A Comprehensive Technical Guide for its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroisoindolin-1-one is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a lactam ring fused to a nitro-substituted benzene ring, offer multiple reaction sites for chemical modification. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the isoindolinone core and serves as a versatile precursor for the introduction of an amino group, which opens extensive possibilities for derivatization. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the development of pharmacologically active molecules, such as PARP inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug discovery.
Introduction
The isoindolin-1-one scaffold is a privileged structure found in a wide array of natural products and synthetic pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group at the 5-position of the isoindolin-1-one core enhances its utility as a synthetic intermediate. This functional group not only modulates the electronic properties of the molecule but also serves as a key handle for transformation into other functionalities, most notably an amine. This subsequent 5-aminoisoindolin-1-one is a crucial intermediate for constructing libraries of compounds for drug discovery, for instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a successful strategy in cancer therapy.[1]
This document details the synthesis of this compound and explores its subsequent chemical transformations, providing researchers with the necessary information to effectively utilize this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are critical for planning reactions, purification, and formulation studies.
| Property | Value | Reference |
| CAS Number | 876343-38-3 | [3] |
| Molecular Formula | C₈H₆N₂O₃ | [3] |
| Molecular Weight | 178.15 g/mol | [3] |
| Predicted Density | 1.449 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 505.8 ± 50.0 °C | |
| Predicted pKa | 12.36 ± 0.20 | |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
Synthesis of this compound
The primary synthetic route to this compound starts from 2-methyl-4-nitrobenzoic acid.[3] The process involves a two-step sequence of benzylic bromination followed by cyclization with ammonia. A detailed analogous procedure is described in Chinese patent CN115784967A for the synthesis of the constitutional isomer, 6-nitroisoindolin-1-one, which provides a reliable template for this synthesis.[4]
Detailed Experimental Protocol (Analogous Procedure)
The following protocol is adapted from the synthesis of 6-nitroisoindolin-1-one and is expected to yield the target this compound with similar efficiency.[4]
Step 1: Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
-
To a solution of methyl 2-methyl-4-nitrobenzoate (1.0 eq) in carbon tetrachloride (10 volumes), add N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, 0.1 eq).
-
Heat the mixture to reflux (approx. 77 °C) and stir for 10 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic phase sequentially with water (2x) and 15% brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, methyl 2-(bromomethyl)-4-nitrobenzoate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(bromomethyl)-4-nitrobenzoate from the previous step in an ammonia-saturated alcohol solution (e.g., methanol).
-
Stir the solution at room temperature (20-30 °C) for 2-6 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum to obtain this compound.
Expected Yield: 50-60%. Expected Purity: 95-98%.[4]
Key Reactions of this compound as a Building Block
This compound serves as a versatile platform for generating a diverse range of derivatives through reactions targeting the nitro group and the lactam nitrogen.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a cornerstone transformation, yielding 5-aminoisoindolin-1-one, a key intermediate for introducing diversity. Several reliable methods are available for this reduction.[5][6][7]
| Reagent/Catalyst | Conditions | Selectivity Notes |
| H₂, Pd/C | H₂ (balloon or pressure), Methanol/Ethanol, rt | Highly efficient, but may reduce other sensitive groups (e.g., alkenes, alkynes). |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, reflux | Mild and chemoselective; tolerates many other functional groups. |
| Iron (Fe) Powder | Acetic Acid or NH₄Cl, Ethanol/Water, reflux | Cost-effective and mild, suitable for large-scale synthesis. |
| Zinc (Zn) Powder | Acetic Acid or NH₄Cl, rt to reflux | Another mild option, chemoselective for the nitro group.[5] |
Experimental Protocol: Nitro Reduction using Tin(II) Chloride
-
Suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoisoindolin-1-one.
N-Alkylation
The secondary amine of the lactam ring can be alkylated to introduce various side chains, which is crucial for modulating the physicochemical and pharmacological properties of the final compounds.
Experimental Protocol: General N-Alkylation
-
To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, 1.1 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Application in the Synthesis of PARP Inhibitors
Derivatives of isoindolinone and the closely related isoquinolin-1-one are potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2.[1] The 5-aminoisoindolin-1-one intermediate is an ideal starting point for synthesizing potential PARP inhibitors by acylating the amino group with various substituted benzoyl chlorides, mimicking the pharmacophore of known inhibitors.
Synthesis of 5-Benzamidoisoindolin-1-one (A PARP Inhibitor Scaffold)
Experimental Protocol:
-
Dissolve 5-aminoisoindolin-1-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Wash the reaction mixture with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-benzamidoisoindolin-1-one.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the strategic location of the nitro group allow for the facile generation of key intermediates, such as 5-aminoisoindolin-1-one. This opens up a plethora of possibilities for creating diverse molecular libraries for screening in drug discovery programs. The demonstrated utility in synthesizing scaffolds for potent enzyme inhibitors, such as those for PARP, underscores its significance for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful synthetic tool.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
A Comprehensive Review of Substituted Isoindolin-1-ones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the structural core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This in-depth technical guide provides a comprehensive review of the literature on substituted isoindolin-1-ones, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.
Core Synthetic Methodologies
The synthesis of substituted isoindolin-1-ones can be achieved through various strategic approaches. The following sections detail the experimental protocols for three prominent and versatile methods: Rhodium-Catalyzed C-H Activation/Annulation, Palladium-Catalyzed Carbonylative Cyclization, and the Ugi Four-Component Reaction.
Rhodium-Catalyzed C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. Rhodium catalysts, in particular, have been effectively employed in the annulation of N-alkoxybenzamides with allenes to construct 3-substituted isoindolin-1-ones.
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Alkoxybenzamides with Allenes
-
Materials:
-
N-alkoxybenzamide (1.0 equiv)
-
Allene (2.0 equiv)
-
[Rh(OAc)₂]₂ (2.5 mol%)
-
P(OPh)₃ (10 mol%)
-
CsOAc (2.0 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a sealed tube, add the N-alkoxybenzamide (0.2 mmol, 1.0 equiv), [Rh(OAc)₂]₂ (0.005 mmol, 2.5 mol%), P(OPh)₃ (0.02 mmol, 10 mol%), and CsOAc (0.4 mmol, 2.0 equiv).
-
Add toluene (1.0 mL) and the allene (0.4 mmol, 2.0 equiv) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-substituted isoindolin-1-one.
-
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed carbonylation reactions offer an efficient route to isoindolin-1-ones from readily available starting materials such as o-halobenzylamines. This method involves the formation of a key acyl-palladium intermediate followed by intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzylamines
-
Materials:
-
o-halobenzylamine (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene (solvent)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a solution of the o-halobenzylamine (0.5 mmol) in toluene (6 mL), add Pd(OAc)₂ (5 mol%), dppp (10 mol%), and Et₃N (2.0 equiv).
-
Seal the flask and flush with carbon monoxide (CO) gas.
-
Maintain a positive pressure of CO using a balloon and stir the reaction at 95 °C for 24 hours.[1]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the isoindolin-1-one product.[2]
-
Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid and efficient synthesis of complex molecules in a single step. By utilizing 2-formylbenzoic acid as a bifunctional component, this reaction can be adapted to produce a diverse range of 3-substituted isoindolin-1-ones.[3]
Experimental Protocol: Ugi Four-Component Reaction for Isoindolin-1-one Synthesis
-
Materials:
-
2-formylbenzoic acid (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (2 mmol) in methanol.
-
Add the primary amine (2 mmol) and the isocyanide (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Work up the residue by extraction with an appropriate organic solvent and wash with water.
-
Purify the crude product by column chromatography to obtain the 3-substituted isoindolin-1-one.[3]
-
Biological Activities and Quantitative Data
Substituted isoindolin-1-ones have been extensively investigated as inhibitors of various enzymes implicated in disease, particularly in oncology. The following tables summarize the inhibitory activities (IC₅₀ values) of representative isoindolin-1-one derivatives against key therapeutic targets.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4][5]
| Compound | Target | IC₅₀ (nM) | Cell Line | Cancer Type | Reference |
| Olaparib | PARP1 | 5 | - | - | [6] |
| Rucaparib | PARP1 | 7 | - | - | [6] |
| Niraparib | PARP1 | 3.8 | - | - | [7] |
| Talazoparib | PARP1 | 1 | - | - | [6] |
| Isoindolinone Derivative 1 | PARP1 | 1.7 | MDA-MB-436 | Breast Cancer | [7] |
| Isoindolinone Derivative 2 | PARP1 | 4.7 | MDA-MB-436 | Breast Cancer | [3] |
| NMS-P118 | PARP1 | 4 | - | - | [3] |
CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription.[6] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target.[8]
| Compound | Target | IC₅₀ (nM) | Cell Line | Cancer Type | Reference |
| THZ1 | CDK7 | 238 | - | - | [8] |
| SY-1365 | CDK7 | - | - | - | [8] |
| Samuraciclib (CT7001) | CDK7 | <100 | Various | Various | [6] |
| Isoindolinone Analog 7 | CDK7 | - (Binding Energy: -10.1 kcal/mol) | - | Breast Cancer | [9][10] |
| Isoindolinone Analog 14 | CDK7 | - (Binding Energy: -9.8 kcal/mol) | - | Breast Cancer | [9] |
Note: For some isoindolinone analogs, specific IC₅₀ values were not available in the searched literature; instead, binding affinities from molecular docking studies are provided.
PI3Kγ Inhibitors
Phosphoinositide 3-kinase gamma (PI3Kγ) plays a critical role in inflammation and immune responses, particularly within the tumor microenvironment.[1][11] Selective inhibition of PI3Kγ is a promising strategy in immuno-oncology.[12][13]
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type | Reference |
| IPI-549 | PI3Kγ | 23 | - | Biochemical | [12] |
| Eganelisib (IPI-549) | PI3Kγ | - | - | - | [12] |
| AZ-2 | PI3Kγ | - | - | - | [13] |
| Isoindolinone Derivative (±)-6 | PI3Kγ | 482 | - | Biochemical | [14] |
| Isoindolinone Derivative 12 | PI3Kγ | 5.5 | - | Biochemical | [14] |
| Isoindolinone Derivative 17 | PI3Kγ | 15 | THP-1 | Cellular | [14] |
| Isoindolinone Derivative 34 | PI3Kγ | 150 | THP-1 | Cellular | [14] |
Signaling Pathways and Mechanisms of Action
To visualize the biological context in which substituted isoindolin-1-ones exert their effects, the following diagrams illustrate the key signaling pathways of their primary targets.
PARP1 Signaling in DNA Repair
PARP1 is a key sensor of single-strand DNA breaks. Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the lesion. PARP inhibitors block this process, leading to the accumulation of single-strand breaks that can be converted to more lethal double-strand breaks during DNA replication, a mechanism that is particularly effective in cancer cells with deficient homologous recombination repair.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
CDK7 in Cell Cycle and Transcription
CDK7 has a dual role in regulating the cell cycle and gene transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression. It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription. CDK7 inhibitors can thus halt both cell proliferation and the transcription of key oncogenes.[6]
References
- 1. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. benchchem.com [benchchem.com]
- 8. Functional insight into cyclin-dependent kinase (CDK)7 via chemical inhibition of the priority fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety and handling precautions for 5-Nitroisoindolin-1-one
An In-Depth Technical Guide to the Safety and Handling of 5-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for qualified professionals in research and development. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information herein is compiled from data on structurally related compounds and general laboratory safety principles. It is not a substitute for a manufacturer-provided SDS. All laboratory work should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Introduction
This compound is a heterocyclic organic compound belonging to the isoindolinone class. The presence of the nitro group and the lactam ring suggests potential biological activity, and related structures have been investigated for various therapeutic applications, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of the known safety, handling, and experimental protocols relevant to this compound to ensure its safe and effective use in a laboratory setting.
Compound Identification and Properties
Quantitative data for this compound and the closely related 5-Nitroindoline are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 876343-38-3 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molar Mass | 178.14 g/mol | [1] |
| Boiling Point | 505.8 ± 50.0 °C (Predicted) | [1] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.36 ± 0.20 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Physicochemical Properties of 5-Nitroindoline (Related Compound)
| Property | Value | Source |
| CAS Number | 46053-72-9 | [2] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molar Mass | 164.16 g/mol | [2][3] |
| Boiling Point | 293 °C | [2] |
| Density | 1.298 g/cm³ | [2] |
| Flash Point | 131 °C | [2] |
| pKa | 7.56 ± 0.20 (Predicted) | [2] |
| Storage | 2-8°C | [2] |
Safety and Handling Precautions
Based on the hazard classifications of structurally similar nitro-aromatic and heterocyclic compounds, this compound should be handled as a hazardous substance.
Table 3: Hazard Identification and GHS Classification (Inferred)
| Hazard | GHS Classification (Code) | Description |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A standard workflow for handling potentially hazardous chemical powders like this compound is essential.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.
Biological Activity and Signaling Pathway
The isoindolinone scaffold is a key feature of several inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme critical for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.
In cancer cells with mutations in BRCA1 or BRCA2 genes, the Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP-1 is inhibited in these cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into DSBs. The cell's inability to repair these DSBs via the HR pathway leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Experimental Protocols
Synthesis Protocol: One-Pot Reductive Heterocyclization
This protocol is adapted from a general procedure for the synthesis of isoindolin-1-one derivatives from nitroarenes.
Materials:
-
o-Phthalaldehyde
-
4-Nitro-2-methylbenzoic acid (precursor to this compound)
-
Indium powder
-
Acetic acid
-
Toluene
-
Ethyl acetate (EtOAc)
-
10% aqueous NaHCO₃ solution
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).
-
Add the nitrobenzene derivative (e.g., a precursor that will form the this compound structure, 1.0 mmol) in toluene (3 mL) to the reaction mixture.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (30 mL) and filter through Celite.
-
Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaHCO₃ solution (30 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Biological Assay: PARP-1 Chemiluminescent Inhibition Assay
This protocol outlines a general method to determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD⁺
-
10x PARP assay buffer
-
10 mM DTT
-
Blocking buffer (e.g., 1% BSA in PBST)
-
PBST buffer (PBS with 0.05% Tween 20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (e.g., ECL substrate)
-
Test compound (this compound) dissolved in DMSO
-
Microplate luminometer
Procedure:
-
Plate Preparation:
-
Wash histone-coated 96-well plates three times with PBST buffer.
-
Block wells by adding 200 µL of blocking buffer and incubating for 90 minutes at room temperature.
-
Wash plates three times with PBST buffer and tap dry.
-
-
Ribosylation Reaction:
-
Prepare a master mix containing 10x PARP assay buffer, biotinylated NAD⁺, activated DNA, and DTT in water.
-
Add 25 µL of the master mix to each well.
-
Prepare serial dilutions of this compound in DMSO and add to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank. The final DMSO concentration should not exceed 1%.
-
Initiate the reaction by adding 10 µL of diluted PARP-1 enzyme to all wells except the blank.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST buffer.
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of Isoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-1-one derivatives are a pivotal structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The development of efficient and sustainable synthetic methodologies to access these valuable scaffolds is of significant interest. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers numerous advantages over traditional multi-step procedures, including reduced waste, lower costs, and shorter reaction times.[4] These application notes provide detailed protocols for several robust one-pot methods for the synthesis of diverse isoindolin-1-one derivatives, catering to various research and development needs.
I. Transition Metal-Catalyzed One-Pot Syntheses
Transition metal catalysis provides a powerful toolkit for the one-pot construction of isoindolin-1-ones through various bond-forming strategies, such as C-H activation, cross-coupling, and carbonylation.[1][2][3] These methods often allow for the synthesis of complex derivatives from readily available starting materials.
A. Palladium-Catalyzed Oxidative Annulation of Benzamides and Alkynes
This protocol describes a palladium-catalyzed one-pot synthesis of 3-substituted isoindolin-1-ones from N-substituted benzamides and terminal alkynes. The reaction proceeds via a C-H activation/alkynylation/cyclization cascade.
Experimental Protocol:
-
To a sealed reaction tube, add the N-substituted benzamide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane or toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary:
| Entry | N-Substituent | Alkyne Substituent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methoxy | Phenyl | 5 | Toluene | 110 | 24 | 85 |
| 2 | Methyl | n-Butyl | 5 | DCE | 120 | 18 | 78 |
| 3 | Pivaloyl | Cyclohexyl | 10 | Toluene | 110 | 24 | 65 |
| 4 | Tosyl | Trimethylsilyl | 5 | DCE | 100 | 12 | 92 |
DCE: 1,2-Dichloroethane
Workflow Diagram:
Caption: Palladium-Catalyzed Oxidative Annulation Workflow.
B. Copper-Catalyzed Three-Component Reaction
This method involves a one-pot, three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium acetate, catalyzed by copper(I) iodide, to afford various isoindolin-1-ones.[5]
Experimental Protocol:
-
In a screw-capped vial, combine 2-iodobenzoic acid (1.0 mmol), alkynylcarboxylic acid (1.1 mmol), ammonium acetate (2.0 mmol), CuI (10 mol%), and a ligand such as 1,10-phenanthroline (20 mol%).
-
Add a suitable solvent, for example, DMSO (3 mL).
-
Seal the vial and heat the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | 2-Iodobenzoic Acid Substituent | Alkynylcarboxylic Acid | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Phenylpropiolic acid | CuI | 1,10-Phenanthroline | 110 | 12 | 88 |
| 2 | 4-Me | Propiolic acid | CuI | 1,10-Phenanthroline | 110 | 12 | 75 |
| 3 | 5-Cl | 3-Butynoic acid | CuI | TMEDA | 100 | 18 | 69 |
| 4 | H | 2-Pentynoic acid | CuI | 1,10-Phenanthroline | 110 | 12 | 82 |
TMEDA: Tetramethylethylenediamine
Workflow Diagram:
Caption: Copper-Catalyzed Three-Component Reaction Workflow.
II. Multicomponent Reactions (MCRs) for Isoindolin-1-one Synthesis
Multicomponent reactions are highly efficient processes where three or more starting materials react in a one-pot fashion to form a complex product that incorporates substantial portions of all the reactants.
A. Ugi-type Multicomponent Reaction followed by Intramolecular Amidation
This protocol utilizes an Ugi-type multicomponent reaction with methyl 2-formylbenzoate as a key starting material to generate diverse isoindolin-1-one derivatives in a facile and efficient one-pot procedure under acidic conditions.[6][7]
Experimental Protocol:
-
To a solution of methyl 2-formylbenzoate (1.0 mmol) in methanol (5 mL), add the primary amine (1.0 mmol) and stir for 10 minutes at room temperature.
-
Add the isocyanide (1.0 mmol) and the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Add a catalytic amount of an acid, such as acetic acid (0.5 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The intramolecular amidation and cyclization occur in situ.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | Amine | Isocyanide | Carboxylic Acid | Acid Catalyst | Time (h) | Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | Acetic acid | Acetic acid | 24 | 89 |
| 2 | Aniline | Cyclohexyl isocyanide | Benzoic acid | Acetic acid | 36 | 76 |
| 3 | n-Butylamine | Benzyl isocyanide | Formic acid | Acetic acid | 48 | 81 |
| 4 | Phenethylamine | tert-Butyl isocyanide | Propionic acid | Acetic acid | 24 | 85 |
Logical Relationship Diagram:
Caption: Ugi-type MCR for Isoindolin-1-one Synthesis.
III. Ultrasound-Assisted One-Pot Synthesis
The application of ultrasound irradiation can significantly accelerate reaction rates and improve yields in organic synthesis, providing a green and efficient alternative to conventional heating.[4][8]
A. Ultrasound-Assisted Synthesis from 3-Alkylidenephthalides and Primary Amines
This protocol describes a rapid and high-yielding one-pot synthesis of 3-substituted isoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation.[4][8]
Experimental Protocol:
-
In a flask, dissolve the 3-alkylidenephthalide (1.0 mmol) and the primary amine (1.2 mmol) in a suitable solvent like isopropanol (5 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture at a specified temperature (e.g., 50 °C) for a short period (e.g., 1-2 hours). This step facilitates the initial nucleophilic addition.
-
After the initial irradiation, add a reducing agent such as NaBH₃CN (3 equivalents) and an acid catalyst like p-toluenesulfonic acid (p-TSA, 10 mol%).
-
Continue ultrasonic irradiation for an additional period (e.g., 1-3 hours) until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data Summary:
| Entry | 3-Alkylidenephthalide Substituent | Primary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | n-Butylamine | Isopropanol | 50 | 2 + 3 | 92 |
| 2 | Methyl | Benzylamine | Ethanol | 50 | 1 + 2 | 88 |
| 3 | Phenyl | Phenethylamine | Isopropanol | 60 | 2 + 3 | 85 |
| 4 | Ethyl | Cyclohexylamine | Ethanol | 50 | 1.5 + 2.5 | 90 |
Workflow Diagram:
Caption: Ultrasound-Assisted One-Pot Synthesis Workflow.
Conclusion
The one-pot synthetic methods detailed in these application notes offer efficient, versatile, and often more sustainable routes to a wide array of isoindolin-1-one derivatives. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and laboratory equipment. These protocols provide a solid foundation for researchers to synthesize novel isoindolin-1-one compounds for further investigation in drug discovery and materials science.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
Application Notes and Protocols for the Nitration of Isoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-1-one is a bicyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The introduction of a nitro group onto the aromatic ring of isoindolin-1-one can serve as a key step in the synthesis of more complex derivatives, as the nitro group can be readily converted into other functional groups, such as amines, which are pivotal for further molecular elaboration. These application notes provide a detailed experimental protocol for the nitration of isoindolin-1-one, a discussion on the expected regioselectivity, and a summary of the physicochemical properties of the potential nitro-substituted products. The provided protocol is based on established methods for electrophilic aromatic nitration.
Predicted Regioselectivity
The nitration of isoindolin-1-one is an electrophilic aromatic substitution reaction. The regiochemical outcome—that is, the position of the incoming nitro group—is directed by the electronic effects of the substituents on the benzene ring. The isoindolin-1-one scaffold has a fused lactam ring. The amide group is generally an ortho-, para-director due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring, activating these positions. Conversely, the carbonyl group is deactivating and a meta-director. The overall directing effect will be a combination of these influences. Therefore, a mixture of isomers is expected, with the 5- and 6-nitroisoindolin-1-ones being the likely major products, and the 4- and 7-nitro isomers as potential minor products. The exact ratio of these isomers will depend on the specific reaction conditions.
Experimental Protocol: Nitration of Isoindolin-1-one
This protocol describes a general procedure for the nitration of isoindolin-1-one using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Equipment:
-
Isoindolin-1-one
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
-
Methanol (for recrystallization)
-
Standard laboratory glassware and safety equipment (fume hood, safety goggles, gloves, lab coat)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoindolin-1-one (1.0 equivalent). Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 4-5 mL per gram of isoindolin-1-one) to the cooled flask with continuous stirring. Ensure the temperature remains below 10 °C during the addition. Stir until the isoindolin-1-one is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of isoindolin-1-one in sulfuric acid over a period of 15-30 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude nitroisoindolin-1-one isomers.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent, such as methanol or ethanol. Further separation of the isomers may require column chromatography.
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
The nitration reaction is exothermic and must be carefully controlled with cooling to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water (or ice) slowly during the work-up, never the other way around.
Data Presentation
The following table summarizes the key physicochemical properties of the potential mono-nitrated isomers of isoindolin-1-one.
| Property | 4-Nitroisoindolin-1-one | 5-Nitroisoindolin-1-one | 6-Nitroisoindolin-1-one |
| CAS Number | 366452-97-3[1][2][3] | 876343-38-3[4] | 110568-64-4[5] |
| Molecular Formula | C₈H₆N₂O₃[1][2][3] | C₈H₆N₂O₃[4] | C₈H₆N₂O₃[5] |
| Molecular Weight | 178.14 g/mol [1][2][3] | 178.14 g/mol [4] | 178.146 g/mol [5] |
| Appearance | Yellow to light yellow crystalline powder[6] | Not specified | Not specified |
| Melting Point | 190-195 °C[6], 235.4-236.7 °C[7] | Not specified | Not specified |
| Boiling Point | 488.773 °C at 760 mmHg (Predicted)[1] | 505.8±50.0 °C (Predicted)[4] | Not specified |
| Density | 1.45 g/cm³ (Predicted)[1] | 1.449±0.06 g/cm³ (Predicted)[4] | Not specified |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone[6] | Not specified | Not specified |
Spectroscopic Data for 4-Nitroisoindolin-1-one:
-
¹H-NMR (300 MHz, DMSO-d6): δ: 4.78 (s, 2H), 7.79 (t, 1H), 8.10 (d, 1H), 8.41 (d, 1H), 8.90 (s, 1H).[7]
-
FAB-MS (M+1): 179.[7]
Visualizations
Below are diagrams illustrating the chemical reaction and a general workflow for the experiment.
Caption: Reaction scheme for the nitration of isoindolin-1-one.
Caption: General workflow for the synthesis and purification of nitroisoindolin-1-one.
References
- 1. 4-Nitroisoindolin-1-one | CAS#:366452-97-3 | Chemsrc [chemsrc.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-Nitroisoindolin-1-one CAS:366452-97-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 7. 4-nitroisoindolin-1-one | 366452-97-3 [chemicalbook.com]
Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Utilizing a 5-Nitroisoindolin-1-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of targeted anticancer therapies.
The isoindolin-1-one scaffold has emerged as a privileged structure in the design of potent PARP inhibitors. This document provides detailed application notes and protocols for the synthesis of novel PARP inhibitors using 5-Nitroisoindolin-1-one as a key starting material. The synthetic strategy involves the reduction of the nitro group to a primary amine, followed by amide coupling with various carboxylic acids to generate a library of potential PARP inhibitors.
Signaling Pathway and Experimental Workflow
PARP Signaling in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway. DNA damage, in the form of a single-strand break, recruits and activates PARP-1. Activated PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. These PAR chains act as a scaffold to recruit DNA repair machinery. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs.
Application of 5-Nitroisoindolin-1-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including cancer, inflammation, and neurological disorders. The introduction of a nitro group at the 5-position of the isoindolin-1-one core, yielding 5-Nitroisoindolin-1-one, is anticipated to modulate its electronic properties and biological activity, making it a compound of interest for drug discovery and development.
This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its role as a potential anticancer agent, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP). While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information from closely related analogues and provides generalized experimental protocols to guide further research.
Potential Applications in Medicinal Chemistry
The primary therapeutic area of interest for this compound and its derivatives is oncology. The isoindolin-1-one core is a key pharmacophore in several approved and investigational PARP inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[1]
The nitro group, being a strong electron-withdrawing group, can significantly influence the binding affinity of the molecule to the PARP active site. Structure-activity relationship (SAR) studies on related isoindolinone series suggest that modifications on the phenyl ring can modulate potency and selectivity.[2]
Data Presentation
Table 1: PARP Inhibitory Activity of Representative Isoindolinone and Related Heterocyclic Compounds
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | PARP-1 | 1.49 | - | [3] |
| Rucaparib | PARP-1 | 1.4 | - | [2] |
| Niraparib | PARP-1 | 3.8 | - | [2] |
| Compound 8i (Isoindolinone derivative) | PARP-1 | 1.37 | - | [3] |
| Compound 12c (Quinazolinone derivative) | PARP-1 | 30.38 | - | [3] |
Table 2: Anticancer Activity of Representative Nitro-Substituted Heterocyclic Compounds and Isoindolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole derivative 5 | HeLa | 5.08 ± 0.91 | [4] |
| 5-Nitroindole derivative 7 | HeLa | 5.89 ± 0.73 | [4] |
| Isoindoline-1,3-dione derivative 7 | A549 | 19.41 ± 0.01 | [5] |
| Ferrocene-substituted isoindolinone 11h | A549 | 1.0 | [6] |
| Ferrocene-substituted isoindolinone 11h | MCF-7 | 1.5 | [6] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the evaluation of its potential biological activities. These protocols are based on established methodologies for similar compounds and should be optimized for the specific experimental conditions.
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of isoindolin-1-ones from nitroarenes.
Materials:
-
2-Methyl-4-nitrobenzoic acid
-
Thionyl chloride
-
Methanol
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO)
-
Ammonia solution (aqueous)
-
Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Esterification of 2-Methyl-4-nitrobenzoic acid:
-
Suspend 2-methyl-4-nitrobenzoic acid in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
Bromination of the Methyl Ester:
-
Dissolve the methyl ester in a suitable solvent like carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
-
Cyclization to this compound:
-
Dissolve the crude bromo-ester in a solvent such as THF or toluene.
-
Add an excess of aqueous ammonia solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)[7]
This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Wash histone-coated 96-well plates with wash buffer (e.g., PBST).
-
Reaction Mixture Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Compound Addition: Add serial dilutions of this compound (and positive control) to the wells. Include a no-inhibitor control.
-
Enzyme Addition: Add purified PARP-1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)[8]
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and positive control) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: Workflow for Synthesis and Evaluation.
Caption: PARP Inhibition Pathway.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 5-Nitroisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-nitroisoindolin-1-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, the isoindolin-1-one scaffold is a key pharmacophore in potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through various chemical strategies. Below are detailed protocols for two common approaches.
Protocol 1: One-Pot Reductive Heterocyclization from o-Phthalaldehyde and Nitroarenes
This protocol outlines a one-pot synthesis of isoindolin-1-one derivatives through an indium-mediated reductive condensation reaction between o-phthalaldehyde and a nitroarene.[1]
Materials:
-
o-Phthalaldehyde
-
Substituted nitroarene (e.g., 1-fluoro-2-nitrobenzene for 2-(2-fluorophenyl)isoindolin-1-one)
-
Indium powder
-
Acetic acid
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of o-phthalaldehyde (1 mmol) and the desired nitroarene (1 mmol) in toluene (5 mL), add indium powder (4 equivalents) and acetic acid (10 equivalents).
-
Heat the reaction mixture to reflux and maintain for the appropriate time (typically 8 hours), monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate in hexane) to yield the desired isoindolin-1-one derivative.[1]
Protocol 2: Synthesis from 2-Methyl-4-nitrobenzoic Acid
This method provides a route to the core this compound scaffold, which can be further functionalized.[2]
Materials:
-
2-Methyl-4-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Ammonia or a primary amine
-
Appropriate solvents (e.g., carbon tetrachloride, ethanol)
-
Standard laboratory glassware for organic synthesis
-
Reflux apparatus
-
Magnetic stirrer with heating
Procedure (Generalized):
-
Bromination: Reflux a mixture of 2-methyl-4-nitrobenzoic acid, NBS, and a catalytic amount of BPO in a suitable solvent like carbon tetrachloride to achieve benzylic bromination.
-
Amination and Cyclization: React the resulting 2-(bromomethyl)-4-nitrobenzoic acid with ammonia or a primary amine. The nucleophilic substitution of the bromine followed by intramolecular cyclization will yield the this compound derivative.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Biological Evaluation Protocols
The synthesized this compound derivatives can be screened for various biological activities.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the cytotoxic effect of the synthesized compounds on cancer cell lines.[3][4]
Materials:
-
Cancer cell lines (e.g., HepG2, K562, HT-29)[3]
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours.[3][4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentrations may range from 0.1 to 10 µM.[3] Add 0.5 µL of the compound solutions to the respective wells and incubate for another 48 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3][4]
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals.[3][4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: PARP1 Inhibition Assay
This protocol assesses the inhibitory activity of the compounds against the PARP1 enzyme.[5][6]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD⁺
-
Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)[5]
-
Test compounds in DMSO
-
Streptavidin-HRP
-
Chemiluminescent substrate (e.g., ECL)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Block histone-coated 96-well plates with a suitable blocking buffer.[6]
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Reaction Initiation: Add a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD⁺ to each well.[5][6]
-
Incubation: Incubate the plate at room temperature for 1 hour.[6]
-
Detection: Wash the plate and add Streptavidin-HRP, followed by another incubation. After a final wash, add the chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the biological activity of selected isoindolinone derivatives.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 | Anticancer | Micromolar range | [3] |
| Substituted 5-nitroindole derivative (5) | HeLa | Anticancer | 5.08 ± 0.91 | [7] |
| Substituted 5-nitroindole derivative (7) | HeLa | Anticancer | 5.89 ± 0.73 | [7] |
| Naphthalimide derivative (8b) | MCF-7 | Anticancer | 10⁻⁶–10⁻⁵ M range | [8] |
| Quinazolinone derivative (12c) | PARP-1 | PARP-1 Inhibition | 0.03038 | [9] |
| Olaparib (Reference) | PARP-1 | PARP-1 Inhibition | 0.02789 | [9] |
Visualizations
Caption: Workflow for the one-pot synthesis of isoindolin-1-one derivatives.
Caption: PARP1 signaling pathway and the mechanism of its inhibition.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chembk.com [chembk.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 5-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the characterization of 5-Nitroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The following protocols and data are compiled from established methods for similar nitroaromatic and isoindolinone-based compounds and serve as a robust starting point for analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 876343-38-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 178.15 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a yellow or orange solid | General knowledge of nitroaromatic compounds |
| Predicted Boiling Point | 505.8 ± 50.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.449 ± 0.06 g/cm³ | --INVALID-LINK-- |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.
Spectroscopic and Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this compound due to its aromatic nature. The method can be optimized for baseline separation from starting materials, by-products, and degradation products.
Experimental Protocol (HPLC):
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A starting condition of 10% B, ramping to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 254 nm and 320 nm (nitroaromatic compounds often have strong absorbance at these wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Expected Data:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the final optimized method, but expected to be in the range of 5-15 minutes. |
| Purity | >95% (as determined by peak area percentage) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS is a powerful tool for confirming the molecular weight of this compound and for identifying potential impurities. The LC method can be similar to the HPLC method described above, with the eluent being directed to a mass spectrometer.
Experimental Protocol (LC-MS):
-
LC System: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this class of compounds. Both positive and negative ion modes should be evaluated.
-
LC Conditions: Use the same column and mobile phase as the HPLC method, ensuring all solvents are LC-MS grade.
-
Mass Spectrometer Parameters:
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for the compound of interest).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
-
Data Acquisition: Acquire full scan data to identify the molecular ion and MS/MS data to aid in structural confirmation.
Expected Data:
| Parameter | Expected Value |
| [M+H]⁺ | 179.0451 |
| [M-H]⁻ | 177.0302 |
| [M+Na]⁺ | 201.0270 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most definitive method for the structural elucidation of this compound. ¹H NMR will provide information about the aromatic and methylene protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC) experiments can be performed for unambiguous assignment of all signals.
-
Expected Spectral Data (Predicted and based on similar structures):
| ¹H NMR (Predicted in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.4 | d | 1H | H-4 |
| Aromatic CH | ~8.2 | dd | 1H | H-6 |
| Aromatic CH | ~7.8 | d | 1H | H-7 |
| Methylene CH₂ | ~4.5 | s | 2H | H-3 |
| Amide NH | ~8.5 | s | 1H | NH |
| ¹³C NMR (Predicted in DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| Carbonyl C=O | ~168 | C-1 |
| Aromatic C-NO₂ | ~148 | C-5 |
| Aromatic C | ~145 | C-7a |
| Aromatic C | ~135 | C-3a |
| Aromatic CH | ~128 | C-6 |
| Aromatic CH | ~125 | C-4 |
| Aromatic CH | ~120 | C-7 |
| Methylene CH₂ | ~45 | C-3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule. The presence of the nitro group, amide carbonyl, and aromatic rings can be confirmed.
Experimental Protocol (FTIR):
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.
Expected Data (based on a similar structure, 5-nitro-1H-isoindole-1,3(2H)-dione[1]):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3300 - 3100 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=O Stretch (amide) | ~1700 |
| N-O Stretch (nitro, asymmetric) | 1550 - 1500 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| N-O Stretch (nitro, symmetric) | 1350 - 1300 |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical connections between the different spectroscopic techniques in the characterization of this compound.
References
Application Note: A Scalable Synthesis Protocol for 5-Nitroisoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoindolin-1-one scaffold is a privileged core structure found in numerous biologically active compounds and natural products.[1][2] These molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] 5-Nitroisoindolin-1-one, in particular, serves as a crucial chemical intermediate for the synthesis of more complex heterocyclic systems, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in oncology drug discovery.[3] This document provides a detailed, scalable protocol for the synthesis of this compound, designed for bulk production in a research or process development setting. The presented methodology focuses on reaction efficiency, product purity, and operational safety.
Overall Synthesis Workflow
The synthesis of this compound can be efficiently achieved through a reductive cyclization reaction. The overall workflow involves the reaction setup, the synthesis step, product workup and isolation, and finally, purification and characterization.
Figure 1: High-level workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a one-pot synthesis adapted for a 100-gram scale production of this compound from 2-formylbenzoic acid and 4-nitroaniline.
Materials and Reagents:
-
2-Formylbenzoic acid (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
Large Büchner funnel and filter flask
-
Rotary evaporator
-
High-vacuum pump and drying oven
Procedure:
-
Reactor Setup: Assemble the 10 L reactor and ensure all glassware is thoroughly dried. Purge the system with dry nitrogen for 30 minutes to establish an inert atmosphere.
-
Reagent Charging: To the reactor, add 2-Formylbenzoic acid (e.g., 150 g, 1.0 mol) and 4-Nitroaniline (e.g., 138 g, 1.0 mol). Add 5 L of anhydrous THF.
-
Initial Reaction: Begin stirring the mixture at room temperature (20-25°C). Stir for 2-3 hours to facilitate the formation of the intermediate Schiff base/hemiaminal.
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Reductive Cyclization: In a separate flask, carefully prepare a solution of sodium borohydride (e.g., 95 g, 2.5 mol) in 1 L of anhydrous THF. Caution: NaBH₄ reacts with moisture. Slowly add this solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup - Quenching: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by adding 1M HCl solution until the pH is ~2. Caution: Hydrogen gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Extraction: Transfer the resulting aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 1 L) and brine (1 x 1 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.
-
Final Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Data Presentation: Process Parameters
The following table summarizes the key quantitative parameters for the described synthesis.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Formylbenzoic acid | 150 | g | 1.0 mol, 1.0 eq |
| 4-Nitroaniline | 138 | g | 1.0 mol, 1.0 eq |
| Sodium Borohydride | 95 | g | 2.5 mol, 2.5 eq |
| Solvents | |||
| Tetrahydrofuran (THF) | 6 | L | Main reaction and NaBH₄ solution |
| Ethyl Acetate (EtOAc) | 3 | L | For extraction |
| Reaction Conditions | |||
| Reductant Addition Temp. | 0 - 10 | °C | Critical for controlling reaction exotherm |
| Reaction Time | 12 - 16 | hours | Post-addition stirring at room temperature |
| Yield & Purity | |||
| Expected Yield (Crude) | 140 - 160 | g | 78 - 90 % |
| Expected Purity (Final) | >98 | % (by HPLC) | After recrystallization |
Logical Synthesis Pathway
The chemical transformation proceeds through the formation of a key intermediate followed by an intramolecular cyclization.
Figure 2: Logical relationship of reactants, intermediates, and the final product.
Expected Analytical Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic protons and the methylene (CH₂) and amine (NH) protons of the isoindolinone core. |
| Mass Spec. (ESI+) | m/z = 179.05 [M+H]⁺ for C₈H₆N₂O₃ (Exact Mass: 178.04) |
| HPLC Purity | > 98% area |
| Melting Point | Consistent with literature values. |
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with care in an inert atmosphere and quench slowly.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: 5-Nitroisoindolin-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-nitroisoindolin-1-one as a versatile chemical intermediate, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. Detailed experimental protocols for key transformations and a summary of relevant biological data are included.
Introduction
This compound is a heterocyclic building block that has gained significant attention in medicinal chemistry. Its isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The presence of the nitro group at the 5-position provides a key functional handle for further chemical modifications, most notably its reduction to the corresponding amine, which can then be elaborated into a variety of pharmacophores. This makes this compound a crucial starting material in the synthesis of complex molecules, particularly in the field of drug discovery.
The primary application of this compound lies in the synthesis of PARP inhibitors. PARP enzymes are essential for DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]
Synthetic Utility and Key Reactions
The synthetic utility of this compound is centered around the transformation of its nitro group. The most common and critical reaction is the reduction of the nitro group to an amine, yielding 5-aminoisoindolin-1-one. This amino group can then undergo a wide range of reactions, including acylation, alkylation, and participation in cyclization reactions to construct more complex heterocyclic systems.
A general synthetic workflow for the utilization of this compound in the synthesis of PARP inhibitors is outlined below.
References
Application Notes and Protocols for the Purification of Crude 5-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of crude 5-Nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are based on established chemical principles and practices for the purification of related nitroaromatic and isoindolinone compounds.[1][2][3][4]
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature of the impurities, the desired final purity, and the scale of the reaction. The two primary methods detailed here are recrystallization and flash column chromatography.
-
Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent or solvent system can be identified.[5][6] It is particularly effective for large-scale purifications where the product is the major component of the crude mixture.
-
Flash Column Chromatography is a versatile technique for separating complex mixtures and is suitable for both small and large-scale purifications.[7][8] It offers high resolution and is effective for removing impurities with different polarities from the target compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data that can be expected from the purification of crude this compound using the described methods. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Recrystallization | Flash Column Chromatography |
| Purity (by HPLC) | >98% | >99% |
| Yield | 70-90% | 60-85% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-8 hours | 8-16 hours |
| Scalability | Excellent | Good |
| Typical Impurities Removed | Soluble impurities, minor side products | Wide range of impurities with different polarities |
Experimental Protocols
Method 1: Recrystallization
This protocol describes the single-solvent recrystallization of crude this compound. The selection of an appropriate solvent is critical for successful purification.[5][6] Based on the purification of similar nitroaromatic compounds, suitable solvents to screen include ethanol, ethyl acetate, and acetic acid.[9][10]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Protocol:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
This protocol details the purification of crude this compound using flash column chromatography on silica gel. This method is effective for separating the target compound from impurities with different polarities.[7][11]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Protocol:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound. A mixture of hexane and ethyl acetate is a common starting point for compounds of similar polarity.[3][11]
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitro-aromatic compounds can be hazardous; consult the Safety Data Sheet (SDS) for this compound before handling.
-
Handle organic solvents with care as they are often flammable and volatile. Avoid sources of ignition.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Common byproducts in 5-Nitroisoindolin-1-one synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound starts from 2-methyl-5-nitrobenzoic acid methyl ester. This process typically involves two key steps:
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Benzylic Bromination: The methyl group of 2-methyl-5-nitrobenzoic acid methyl ester is brominated, usually with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO), to form 2-(bromomethyl)-5-nitrobenzoic acid methyl ester.
-
Amination and Cyclization: The resulting benzylic bromide is then treated with an ammonia source, such as an ammonia-methanol solution, to facilitate amination and subsequent intramolecular cyclization to yield this compound.[1]
Q2: What are the most common byproducts I might encounter during the synthesis of this compound?
Byproducts can arise from various stages of the synthesis, including the preparation of the starting material and the main reaction steps. The most common impurities include:
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From the nitration to prepare the starting material: Positional isomers of the nitro group and dinitrated compounds.
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From the benzylic bromination step: Unreacted starting material and dibrominated species.
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From the amination and cyclization step: Incomplete cyclization products and potential polymers.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system for this analysis is a mixture of ethyl acetate and hexane.
Q4: What are the general safety precautions I should take during this synthesis?
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Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like nitric acid, sulfuric acid, and bromine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
Reactions involving radical initiators like BPO can be exothermic; ensure proper temperature control.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield or Incomplete Bromination
Symptoms:
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TLC analysis shows a significant amount of unreacted 2-methyl-5-nitrobenzoic acid methyl ester after the bromination step.
-
The isolated yield of the crude 2-(bromomethyl)-5-nitrobenzoic acid methyl ester is low.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Radical Initiator | The radical initiator, such as benzoyl peroxide (BPO) or AIBN, may have decomposed. Use a fresh batch of the initiator. |
| Insufficient Initiator | Ensure the correct stoichiometric amount of the initiator is used as per the protocol. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could inhibit the radical reaction. |
| Inadequate Reaction Temperature | The reaction may require heating to initiate the radical chain reaction. Ensure the reaction mixture reaches the temperature specified in the protocol (e.g., 65°C for CCl4 solvent).[1] |
Issue 2: Formation of Dibrominated Byproduct
Symptoms:
-
Mass spectrometry or NMR analysis of the product mixture after bromination indicates the presence of a compound with two bromine atoms.
Possible Causes and Solutions:
| Cause | Solution |
| Excess NBS | Using a large excess of N-bromosuccinimide can lead to the formation of the dibrominated byproduct, 2-(dibromomethyl)-5-nitrobenzoic acid methyl ester. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS. |
| Prolonged Reaction Time | Extended reaction times can increase the likelihood of over-bromination. Monitor the reaction by TLC and stop it once the starting material is consumed. |
Issue 3: Low Purity of the Final Product
Symptoms:
-
The final this compound product has a low melting point or appears discolored.
-
NMR or HPLC analysis shows the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Isomeric Impurities | Positional isomers from the initial nitration of the starting material may be carried through the synthesis. These can often be removed by column chromatography or careful recrystallization. |
| Dinitro Byproducts | If dinitrated compounds are present from the nitration step, a selective reduction of the dinitro compound to a more polar amino-nitro compound can be performed, followed by an acid wash to remove the basic impurity. |
| Unreacted Brominated Intermediate | Incomplete amination/cyclization will leave the brominated intermediate in the final product. Ensure sufficient reaction time and appropriate temperature for the cyclization step. Purification by column chromatography or recrystallization can remove this impurity. |
| Hydrolysis of Ester | If the reaction conditions are too harsh (e.g., strongly acidic or basic), the methyl ester of the intermediate or starting material may hydrolyze to the corresponding carboxylic acid. This can be removed by a basic wash. |
Byproduct Removal Protocols
Protocol 1: Removal of Acidic Impurities (e.g., Carboxylic Acids) by Extraction
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Dissolve the crude product in an organic solvent like ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carbon dioxide evolution may be observed as the acidic impurities are neutralized.
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Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic solvent to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the final this compound product.
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Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.
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Procedure: a. Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. c. Hot filter the solution to remove any insoluble impurities and charcoal. d. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating byproducts with different polarities from the desired product.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio is optimized using TLC to achieve good separation between the product and impurities.
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Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data
The following table summarizes typical yield and purity data for the synthesis of this compound, based on a patented procedure.[1]
| Step | Product | Yield | Purity |
| Bromination | 2-(bromomethyl)-5-nitrobenzoic acid methyl ester | 66% | 84% |
| Amination/Cyclization | This compound | 55% | 96% |
Visual Guides
Synthesis Pathway of this compound
Caption: Synthesis route for this compound.
Common Byproducts in the Synthesis of this compound
References
Technical Support Center: Optimizing Isoindolinone Formation
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful formation of isoindolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isoindolinone synthesis?
Low yields in isoindolinone synthesis can stem from several factors. Common culprits include:
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Moisture and Air Sensitivity: Many reactions for isoindolinone formation, particularly those involving organometallic catalysts, are sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should also be anhydrous.
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Sub-optimal Reaction Temperature: The temperature can significantly impact reaction rate and selectivity. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of starting materials, intermediates, or the final product. The optimal temperature is specific to the chosen synthetic route and should be carefully controlled.
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Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants and the amount of catalyst are critical. An incorrect stoichiometric balance can lead to side reactions or unreacted starting materials. Catalyst loading should be optimized; too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to unwanted byproducts.
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Impure Starting Materials or Solvents: The purity of reagents and solvents is paramount. Impurities can interfere with the catalyst or participate in side reactions, leading to lower yields and purification challenges. Always use reagents and solvents of appropriate purity.
-
Inefficient Stirring: In heterogeneous reactions, or reactions with poor solubility, inefficient stirring can lead to poor mixing and reduced reaction rates.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions?
The nature of byproducts is highly dependent on the specific synthetic method employed. However, some common side reactions include:
-
Over-oxidation or Reduction: Depending on the reagents used, the starting materials or the isoindolinone product may undergo further oxidation or reduction, leading to undesired compounds.
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Dimerization or Polymerization: Highly reactive intermediates, if not efficiently trapped in the desired cyclization, can react with each other to form dimers or polymers. This is more common in isoindole synthesis but can be a concern for certain isoindolinone routes.
-
N-Dealkylation or N-Deacylation: In some cases, protecting groups on the nitrogen atom may be cleaved under the reaction conditions.
-
Hydrolysis: The lactam ring of the isoindolinone can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.
Q3: How can I monitor the progress of my isoindolinone formation reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. Common techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information, allowing for the identification of the product and any major byproducts, as well as quantification of the relative amounts of each species over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of an aliquot from the reaction mixture can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing a quantitative measure of conversion.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture/Oxygen | Flame-dry or oven-dry all glassware before use. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (N2 or Ar) and maintain a positive pressure throughout the reaction. |
| Incorrect Reaction Temperature | Verify the accuracy of your thermometer or heating mantle. Run small-scale optimization reactions at a range of temperatures around the literature-reported value. |
| Inactive Catalyst | Use a fresh batch of catalyst or a newly opened bottle. If using a solid catalyst, ensure it has been stored correctly. For palladium catalysts, ensure the active Pd(0) species is being generated if required. |
| Poor Reagent Quality | Purify starting materials if their purity is questionable. Use freshly distilled solvents. |
| Insufficient Reaction Time | Monitor the reaction closely using TLC or LC-MS. If starting material is still present, consider extending the reaction time. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Re-evaluate the reaction parameters. A slight change in temperature, solvent, or base can sometimes favor a different reaction pathway. |
| Substrate Decomposition | If the starting materials or product are unstable under the reaction conditions, consider lowering the reaction temperature or shortening the reaction time. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can react with strong bases or electrophilic intermediates. |
| Air- or Light-Sensitive Reaction | Protect the reaction from light by wrapping the flask in aluminum foil. Ensure a robust inert atmosphere is maintained. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is a Sticky Oil | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purification by column chromatography may be necessary. |
| Product Co-elutes with Impurities | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is Water Soluble | If the product has significant water solubility, ensure thorough extraction from the aqueous layer during workup. Back-extraction of the aqueous layer may be necessary. Saturation of the aqueous layer with salt (brining out) can also improve extraction efficiency into the organic phase. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature to illustrate the impact of various parameters on the yield of isoindolinone formation.
Table 1: Optimization of Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [1]
| Entry | Solvent | Temperature (°C) | Amine (equiv.) | Yield (%) |
| 1 | Methanol | 60 | 2 | 60 |
| 2 | Ethanol | 60 | 2 | 54 |
| 3 | Iso-propanol | 60 | 2 | 75 |
| 4 | n-Butanol | 60 | 2 | 65 |
| 5 | Dichloromethane | 40 | 2 | 55 |
| 6 | Acetonitrile | 60 | 2 | 68 |
| 7 | Water | 60 | 2 | Low |
| 8 | Iso-propanol | 50 | 2 | 93 |
| 9 | Iso-propanol | 40 | 2 | 80 |
| 10 | Iso-propanol | 30 | 2 | 72 |
| 11 | Iso-propanol | 50 | 1.5 | 92 |
| 12 | Iso-propanol | 50 | 1.1 | 90 |
Reaction conditions: 3-benzylidenephtalide (0.5 mmol) and n-butylamine under ultrasonic irradiation (47 kHz, 35 W) for 30 min.
Table 2: Optimization of Palladium-Catalyzed Carbonylative Cyclization [2]
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh3 | Toluene | 95 | 24 | 45 |
| 2 | P(o-tolyl)3 | Toluene | 95 | 24 | <5 |
| 3 | P(furyl)3 | Toluene | 95 | 24 | 20 |
| 4 | dppp | Toluene | 95 | 24 | 85 |
| 5 | dppb | Toluene | 95 | 24 | 80 |
| 6 | dppf | Toluene | 95 | 24 | 75 |
| 7 | Xantphos | Toluene | 95 | 24 | 60 |
| 8 | dppp | Dioxane | 95 | 24 | 70 |
| 9 | dppp | DMF | 95 | 24 | 55 |
| 10 | dppp | Acetonitrile | 80 | 24 | 65 |
Reaction conditions: methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), Pd(OAc)2 (10 mol%), ligand (20 mol%), Cs2CO3 (2 equiv) under CO atmosphere.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones[1]
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To a 10 mL round-bottom flask, add 3-alkylidenephtalide (0.5 mmol, 1.0 equiv) and isopropanol (2 mL).
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Add the primary amine (1.0 mmol, 2.0 equiv) to the mixture.
-
Place the flask in an ultrasonic bath (47 kHz, 35 W).
-
Irradiate the reaction mixture at 50 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization[2]
-
To a dry Schlenk tube equipped with a magnetic stir bar, add o-halobenzoate (0.5 mmol, 1.0 equiv), Pd(OAc)2 (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol %), and Cs2CO3 (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with carbon monoxide (CO) gas (3 times).
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Add anhydrous toluene (6 mL) and the primary amine (0.6 mmol, 1.2 equiv) via syringe.
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Place a balloon filled with CO on top of the Schlenk tube.
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Stir the reaction mixture at 95 °C for 24 hours.
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After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-substituted isoindoline-1,3-dione.
Visualizations
Caption: General experimental workflow for isoindolinone synthesis.
Caption: Troubleshooting workflow for low yield in isoindolinone synthesis.
References
Troubleshooting guide for the synthesis of 5-Nitroisoindolin-1-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-Nitroisoindolin-1-one. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to ensure a successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors throughout the two-step process.
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Incomplete Bromination: The initial bromination of the starting material, 2-methyl-4-nitrobenzoic acid methyl ester, may not have gone to completion.
-
Solution: Ensure the N-Bromosuccinimide (NBS) is of high purity and the benzoyl peroxide (BPO) initiator is active. The reaction should be monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
-
Side Reactions during Bromination: Over-bromination or reaction at other positions on the aromatic ring can occur.
-
Solution: Maintain careful control over the reaction temperature and the stoichiometry of the reagents. Using a radical scavenger at the end of the reaction might prevent further unwanted reactions.
-
-
Inefficient Cyclization: The final ring-closure step with ammonia is crucial.
-
Product Degradation: The product, this compound, might be susceptible to degradation under harsh work-up conditions.
-
Solution: Employ mild work-up procedures. Neutralize any excess acid or base carefully and avoid prolonged exposure to high temperatures.
-
Q2: I am observing multiple spots on my TLC plate after the bromination step. What are these impurities?
The presence of multiple spots indicates a mixture of products.
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Unreacted Starting Material: The most common "impurity" is the unreacted 2-methyl-4-nitrobenzoic acid methyl ester.
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Dibrominated Product: Over-reaction can lead to the formation of a dibrominated species.
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Other Isomers: While less likely, bromination at other positions is possible.
Solution: Purification of the intermediate, 2-(bromomethyl)-4-nitrobenzoic acid methyl ester, by column chromatography was traditionally required to remove these impurities.[1] However, modern methods aim to drive the reaction to completion to minimize these side products, allowing the crude intermediate to be used directly in the next step.[1]
Q3: The final product is difficult to purify. What are the common impurities and recommended purification methods?
Common impurities in the final product include unreacted intermediates and by-products from side reactions.
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Starting Materials/Intermediates: Traces of 2-(bromomethyl)-4-nitrobenzoic acid methyl ester or the corresponding amino-ester that failed to cyclize.
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Polymeric Materials: Isoindolinone derivatives can sometimes form polymeric by-products.[2]
Solution:
-
Recrystallization: This is often the most effective method for purifying the final product. Suitable solvent systems should be explored.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[2]
Q4: The reaction involving ammonia is hazardous. Are there safer alternatives?
Yes, the use of ammonia gas presents safety risks and can be difficult to handle on a larger scale.
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Solution: A preferred method involves using a solution of ammonia in an alcohol, such as methanol. This allows the reaction to proceed at room temperature with simplified handling and reduced safety concerns.[1] This method also has the advantage of simplifying the work-up procedure.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a two-step synthesis starting from 2-methyl-4-nitrobenzoic acid.
Step 1: Synthesis of 2-(bromomethyl)-4-nitrobenzoic acid methyl ester (Intermediate)
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To a solution of 2-methyl-5-nitrobenzoic acid methyl ester (0.1 mol) in carbon tetrachloride (200 ml), add N-Bromosuccinimide (NBS) (0.11 mol) and benzoyl peroxide (BPO) (0.01 mol).[1]
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Heat the mixture to 65°C and stir for 10 hours.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x volume) and 15% brine solution (1 x volume).[1]
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Dry the organic phase over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude intermediate product, 2-(bromomethyl)-4-nitrobenzoic acid methyl ester.
Step 2: Synthesis of this compound (Final Product)
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Dissolve the crude intermediate from Step 1 in an ammonia-containing alcohol solution (e.g., methanolic ammonia).[1]
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Stir the solution at 20-30°C for 2-6 hours.[1]
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Monitor the disappearance of the intermediate by TLC.
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Once the reaction is complete, concentrate the solution under reduced pressure.
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Filter the resulting solid.
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Wash the solid with water and dry to obtain this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-methyl-5-nitrobenzoic acid methyl ester | [1] |
| Step 1 Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | [1] |
| Step 1 Solvent | Carbon Tetrachloride | [1] |
| Step 1 Temperature | 65°C | [1] |
| Step 1 Reaction Time | 10 hours | [1] |
| Intermediate Yield | ~66% (after purification) | [1] |
| Intermediate Purity | ~84% | [1] |
| Step 2 Reagent | Ammonia in alcohol solution | [1] |
| Step 2 Temperature | 20-30°C | [1] |
| Step 2 Reaction Time | 2-6 hours | [1] |
| Final Product Yield | 50-60% | [1] |
| Final Product Purity | 95-98% | [1] |
| ¹H-NMR (400MHz, DMSO-d6) | δ 9.04 (br s, 1H), 8.48 (d, 1H), 8.25 (dd, 1H), 7.91 (d, 1H), 4.51 (s, 2H) | [1] |
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Regioselective Synthesis of Nitroisoindolinones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of nitroisoindolinones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of nitroisoindolinones, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| NI-TS-001 | Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient workup and purification. 4. Inactive reagents. | 1. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary. 2. Ensure anhydrous and inert reaction conditions. Check the stability of your compounds at the reaction temperature. 3. Optimize extraction and chromatography conditions to minimize product loss.[1] 4. Use freshly opened or properly stored reagents. |
| NI-TS-002 | Poor Regioselectivity (Mixture of Isomers) | 1. Inappropriate directing group on the aromatic ring. 2. Harsh reaction conditions (e.g., high temperature). 3. Steric hindrance not effectively controlling the position of nitration. 4. Incorrect choice of nitrating agent. | 1. The choice of substituent on the phthalimide or related precursor is critical for directing the nitration. 2. Perform the reaction at lower temperatures to favor the thermodynamically more stable product.[2] 3. Utilize bulky protecting groups to sterically block undesired positions. 4. Different nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄) can offer different regioselectivities.[2][3] |
| NI-TS-003 | Formation of Side Products | 1. Over-nitration (di- or tri-nitrated products). 2. Oxidation of sensitive functional groups. 3. Polymerization or decomposition under strong acidic conditions. 4. Incomplete cyclization to the isoindolinone ring. | 1. Use a stoichiometric amount of the nitrating agent and control the addition rate. 2. Protect sensitive functional groups prior to nitration. 3. Consider milder, non-acidic nitration methods if substrate is acid-sensitive.[4][5][6] 4. Ensure the cyclization step is complete by monitoring the disappearance of the open-chain precursor. |
| NI-TS-004 | Difficulty in Product Purification | 1. Co-elution of regioisomers. 2. Product instability on silica gel. 3. Presence of highly polar byproducts. | 1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. 2. Consider using alternative stationary phases like alumina or employing non-chromatographic purification methods such as crystallization. 3. Perform an aqueous wash during workup to remove highly polar impurities before chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing regioselectivity in the synthesis of nitroisoindolinones?
A1: The primary factors are the electronic effects of existing substituents on the aromatic ring and steric hindrance. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. The choice of nitrating agent and reaction conditions such as temperature and solvent also play a significant role.[8]
Q2: Are there alternatives to using strong acids like sulfuric acid for the nitration step?
A2: Yes, for substrates that are sensitive to strong acids, alternative, milder nitration methods can be employed. These include using reagents like trifluoroacetyl nitrate, which can be generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride under non-acidic and non-metallic conditions.[4][5][6]
Q3: How can I improve the yield and purity of my nitroisoindolinone product?
A3: A patented method suggests that after bromination of the precursor, the intermediate can be used directly without purification in the subsequent ammonolysis step.[7] This method reports yields of 50-60% and purity of 95-98%.[7] The use of an ammonia-containing alcohol solution instead of ammonia gas can also enhance safety and simplify the procedure.[7]
Q4: My reaction looks complete by TLC, but I have a low isolated yield. What should I check?
A4: A low isolated yield despite a clean reaction by TLC can point to issues during the workup or purification. Your product might have some solubility in the aqueous layer, or it could be lost during filtration or chromatography.[1] It is advisable to check all waste streams (aqueous layers, filter cakes, etc.) for your product before discarding them.
Experimental Protocols
Protocol 1: Synthesis of a Nitroisoindolinone Compound via Bromination and Ammonolysis
This protocol is adapted from a patented method.[7]
Step 1: Bromination of the Precursor
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In a reaction vessel, dissolve the starting methyl 2-methyl-nitrobenzoate in carbon tetrachloride.
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Add N-bromosuccinimide (NBS) (1.05-1.2 equivalents) and benzoyl peroxide (BPO) (0.1-0.2 equivalents).
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Heat the mixture and stir. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Wash the organic phase twice with water and once with a 15% brine solution.[7]
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Dry the organic phase over anhydrous sodium sulfate.
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Concentrate under reduced pressure to obtain the crude intermediate product (methyl 2-(bromomethyl)-nitrobenzoate). This intermediate can often be used in the next step without further purification.[7]
Step 2: Cyclization to Nitroisoindolinone
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Dissolve the crude intermediate product from Step 1 in an ammonia-containing alcohol solution (e.g., methanolic ammonia). The amount of this solution should be 4-8 times the mass of the intermediate.[7]
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Stir the mixture at 20-30°C for 2-6 hours.
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Concentrate the mixture under reduced pressure to remove 70-80% of the alcohol.[7]
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Filter the resulting solid under reduced pressure.
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Wash the filter cake twice with methanol.
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Dry the filter cake at 40-45°C to a constant weight to obtain the target nitroisoindolinone product.[7]
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 8. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
Stability issues of 5-Nitroisoindolin-1-one and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and proper storage of 5-Nitroisoindolin-1-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. As a nitroaromatic compound, its stability can be compromised by exposure to light, heat, and certain chemical environments. It is also known to be hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it at a recommended temperature of -20°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture and in a dark place to prevent photodegradation.
Q3: Can I handle this compound on an open bench?
A3: It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[2] This minimizes inhalation exposure and protects the compound from excessive light and atmospheric moisture.
Q4: What solvents are compatible with this compound for preparing stock solutions?
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, nitro compounds can be incompatible with strong bases, amines, and strong oxidizing or reducing agents.[2] Contact with these substances can lead to vigorous or even explosive reactions. It is crucial to avoid these combinations in your experimental setup.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been consistently stored at -20°C in a tightly sealed, light-protected container. 2. Prepare fresh stock solutions from a new aliquot of the solid compound. 3. Perform a purity check of your stock solution using HPLC-UV. |
| Appearance of new, unexpected peaks in HPLC analysis. | The compound is degrading, forming new products. | 1. This is indicative of degradation. Review your experimental conditions (pH, temperature, light exposure). 2. Consider performing a forced degradation study (see experimental protocols below) to identify potential degradation products. |
| Loss of biological activity in cell-based assays. | The active compound has degraded in the culture medium. | 1. Assess the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, media components). 2. Consider preparing fresh dilutions of the compound immediately before adding to the cells. |
| Discoloration of the solid compound or solutions. | This can be a visual indicator of degradation. Nitroaromatic compounds can sometimes change color upon decomposition. | 1. Do not use the discolored material. 2. Obtain a fresh batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. These studies are crucial for developing stability-indicating analytical methods.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
For structural elucidation of major degradation products, LC-MS/MS can be employed.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the isoindolinone scaffold is a key feature in a class of molecules known as PARP inhibitors.[1][2][5][6][7] PARP (Poly (ADP-ribose) polymerase) is a family of enzymes critical for DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with certain DNA repair defects, such as BRCA1/2 mutations.
Additionally, isoindolinone derivatives have been investigated for their effects on other signaling pathways, including the NF-κB and NRF2 pathways, which are involved in inflammation and oxidative stress responses, respectively.[8][9][10]
Below are diagrams illustrating a hypothetical workflow for stability testing and a potential signaling pathway involving an isoindolinone derivative.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Poor Solubility of Isoindolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of isoindolinone derivatives in various solvents.
Frequently Asked Questions (FAQs)
Q1: Why are many isoindolinone derivatives poorly soluble in aqueous solutions?
A1: The isoindolinone core is a bicyclic aromatic structure, which is inherently hydrophobic. The overall solubility of a derivative is influenced by the nature of its substituents. Many derivatives possess lipophilic (fat-soluble) functional groups that further decrease their affinity for water and other polar solvents, leading to poor aqueous solubility. This is a common challenge, as over 40% of new chemical entities are estimated to be poorly soluble in water.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of an isoindolinone derivative into an aqueous buffer for my in vitro assay. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, you can:
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Lower the final concentration of your compound in the aqueous buffer.
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Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system can tolerate it.
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Employ solubility enhancement techniques, such as the use of cyclodextrins or surfactants in your aqueous buffer, to help keep the compound in solution.
Q3: How does pH affect the solubility of my isoindolinone derivative?
A3: The solubility of ionizable compounds is dependent on the pH of the solution.[1] Many isoindolinone derivatives are weakly basic due to the presence of nitrogen atoms. In such cases, decreasing the pH (making the solution more acidic) can lead to the protonation of these basic sites, forming a more soluble salt.[2] Conversely, if the derivative has acidic functional groups, increasing the pH (making the solution more basic) will enhance its solubility. It is crucial to determine the pKa of your compound to predict how pH adjustments will affect its solubility.
Q4: What are co-solvents and which ones are commonly used for isoindolinone derivatives?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous solution.[3] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs, such as PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent and its optimal concentration depends on the specific isoindolinone derivative and the requirements of the experiment.
Q5: Can particle size reduction techniques like micronization improve the solubility of my compound?
A5: Particle size reduction, such as micronization, increases the surface area of the compound that is exposed to the solvent. This leads to an increase in the dissolution rate (how fast it dissolves), but it does not change the equilibrium solubility (the maximum amount that can dissolve). Therefore, while micronization can be a useful technique, it is often combined with other methods to achieve a significant improvement in solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the desired solvent. | The intrinsic solubility of the compound in that solvent is very low. The compound may be in a highly stable crystalline form. | - Try a different solvent or a combination of solvents (co-solvents).- Gently heat the mixture while stirring to aid dissolution.- Use sonication to break up solid aggregates.- If the compound is ionizable, try adjusting the pH of the solution. |
| Compound precipitates out of solution upon standing. | The solution is supersaturated, or the solvent system cannot maintain the compound in solution over time. | - Increase the concentration of the co-solvent or surfactant in your formulation.- Consider adding a crystallization inhibitor.- Prepare fresh solutions before each experiment. |
| Solubility is still low despite using a co-solvent. | The chosen co-solvent may not be optimal for your specific derivative. The concentration of the co-solvent may be too low. | - Screen a panel of different co-solvents (e.g., ethanol, PEG 400, propylene glycol).- Create a solubility profile by testing a range of co-solvent concentrations to find the optimal percentage. |
| The use of a surfactant interferes with the experimental assay. | The surfactant may be interacting with biological components of the assay or interfering with the detection method. | - Try a different class of surfactant (e.g., non-ionic instead of ionic).- Use the lowest effective concentration of the surfactant.- Consider alternative solubility enhancement techniques that do not require surfactants, such as pH adjustment or the use of cyclodextrins. |
Quantitative Solubility Data
The following tables summarize the solubility of some common isoindolinone derivatives in various solvents. This data can serve as a starting point for selecting an appropriate solvent system for your experiments.
Table 1: Solubility of Lenalidomide
| Solvent/Solvent System | Temperature (°C) | Solubility | Reference(s) |
| DMSO | Not Specified | ~16 mg/mL | [4] |
| Dimethylformamide (DMF) | Not Specified | ~16 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [4] |
| Aqueous Buffers (less acidic) | Not Specified | 0.4 - 0.5 mg/mL | [2] |
| Acetonitrile + Methanol (w=0.6) | 20.0 | High | [3] |
| Ethyl acetate + Methanol (w=0.6) | 20.0 | Moderate-High | [3] |
| Acetonitrile + Isopropanol (w=0.6) | 20.0 | Moderate | [3] |
| Ethyl acetate + Isopropanol (w=0.6) | 20.0 | Low-Moderate | [3] |
Table 2: Solubility of Pomalidomide
| Solvent/Solvent System | Temperature (°C) | Solubility | Reference(s) |
| DMSO | Not Specified | ~15 mg/mL | [5] |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | [5] |
| 1:6 DMSO:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL | [5] |
| Aqueous Solutions (all pH) | Not Specified | ~0.01 mg/mL | [6] |
| DMSO | Not Specified | Soluble to 100 mM | [7] |
| DMSO | Not Specified | 50 mg/mL | [8][9] |
Table 3: Solubility of Apremilast
| Solvent/Solvent System | Temperature (°C) | Solubility (mole fraction at 318.2K) | Reference(s) |
| Water | 25.0 | Practically Insoluble | [10] |
| DMSO | 45.0 | 9.91 x 10⁻² | [11] |
| Ethyl Acetate (EA) | 45.0 | 2.54 x 10⁻² | [11] |
| Transcutol® | 45.0 | 2.51 x 10⁻² | [11] |
| Polyethylene Glycol 400 (PEG-400) | 45.0 | 2.16 x 10⁻² | [11] |
| Propylene Glycol (PG) | 45.0 | 4.01 x 10⁻³ | [11] |
| Ethanol | 45.0 | 2.20 x 10⁻⁴ | [11] |
| Acetone | Not Specified | 20 mg/mL | [12] |
| DMSO | Not Specified | 80 mg/mL | [12] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
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Isoindolinone derivative (solid powder)
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Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, or a co-solvent mixture)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for concentration analysis (e.g., HPLC, LC-MS)
Procedure:
-
Add an excess amount of the isoindolinone derivative to a scintillation vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is reached.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 72 hours, but the exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
-
After the incubation period, stop the shaker and allow the vials to stand undisturbed to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase).
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol outlines a systematic approach to screen different co-solvents and their concentrations to improve the solubility of an isoindolinone derivative.
Materials:
-
Isoindolinone derivative
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Panel of co-solvents (e.g., ethanol, PEG 400, propylene glycol, DMSO)
-
Materials listed in Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30%, 40%, and 50% v/v).
-
For each co-solvent and each concentration, add an excess amount of the isoindolinone derivative to a vial containing the solvent system.
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility of the compound in each system.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and its optimal concentration for solubilizing your compound.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.
Caption: Decision tree for selecting a suitable solubility enhancement technique.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pomalidomide | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apremilast - Wikipedia [en.wikipedia.org]
- 11. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apremilast - LKT Labs [lktlabs.com]
Side reaction pathways in the synthesis of 5-Nitroisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Nitroisoindolin-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| RXN-LOW-01 | Low or No Yield of this compound | 1. Incomplete reduction of the starting nitroarene. 2. Poor quality or insufficient amount of reducing agent (e.g., indium powder). 3. Inefficient cyclization. 4. Degradation of starting materials or product. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting nitroarene. 2. Use fresh, high-purity reducing agent and ensure the correct stoichiometry. 3. Optimize reaction temperature and time; consider a different solvent. 4. Ensure inert atmosphere (e.g., nitrogen) if materials are air-sensitive. |
| PUR-IMP-01 | Presence of Multiple Spots on TLC After Reaction | 1. Formation of side products due to over-reduction. 2. Presence of unreacted starting materials. 3. Formation of polymeric byproducts. | 1. Control the amount of reducing agent and reaction time carefully. 2. Increase reaction time or temperature slightly. 3. Purify the crude product using column chromatography. |
| PROD-ISO-01 | Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an oil or gummy solid instead of a precipitate. | 1. Use a different solvent for extraction or precipitation. 2. Attempt trituration with a non-solvent or purify by column chromatography. |
| SPEC-ANL-01 | Spectroscopic Data (NMR, MS) Inconsistent with Target Structure | 1. Presence of isomeric impurities (e.g., other positional isomers of the nitro group). 2. Residual solvent in the final product. 3. Unexpected side reactions leading to a different molecular structure. | 1. Re-purify the product. Use 2D NMR techniques for structural elucidation. 2. Dry the product under high vacuum for an extended period. 3. Re-evaluate the reaction pathway and conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method is the one-pot reductive condensation of a nitro-substituted aromatic compound with o-phthalaldehyde. For instance, using a suitable 4-nitro-substituted starting material in the presence of a reducing agent like indium powder in acetic acid and toluene can yield this compound.[1]
Q2: What are the most likely side reactions to occur during the synthesis?
A2: The primary side reactions of concern are:
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Over-reduction: The nitro group can be further reduced to an amino group, which can then react to form other byproducts.
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Incomplete Cyclization: The intermediate amine may not efficiently cyclize with the aldehyde, leading to the persistence of intermediates.
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Polymerization: Under certain conditions, the starting materials or intermediates can polymerize.
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Formation of Isomers: Depending on the starting materials and reaction conditions, other positional isomers of the nitro group might form, although this is less common if the starting material is regiochemically pure.
Q3: How can I best purify the crude this compound?
A3: Purification can typically be achieved through the following methods:
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Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
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Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials. A gradient elution with a solvent system like n-hexane/ethyl acetate may be effective.[2]
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Washing: Thoroughly washing the crude product with appropriate solvents can remove some impurities. For example, washing with water can help remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.
Q4: The reaction seems to stall and does not go to completion. What should I do?
A4: If the reaction stalls, as monitored by TLC, consider the following:
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Reagent Activity: Ensure that the reagents, especially the reducing agent, are fresh and active.
-
Temperature: A moderate increase in the reaction temperature might be necessary to drive the reaction to completion.
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Solvent Quality: Use anhydrous solvents if the reaction is sensitive to water.
Q5: My final product is an oil instead of a solid. How can I induce crystallization?
A5: If your product is an oil, it could be due to residual solvent or impurities depressing the melting point.
-
High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum.
-
Trituration: Add a small amount of a non-solvent and scratch the inside of the flask with a glass rod to induce crystallization.
-
Purification: The presence of impurities is a common cause. Purifying the oil via column chromatography should yield a purer compound that may crystallize more readily.
Experimental Protocols
Protocol 1: Synthesis of this compound via Indium-Mediated Reductive Cyclization
This protocol is adapted from a general procedure for the synthesis of isoindolin-1-ones.[1]
-
Reaction Setup: To a round-bottom flask, add indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL).
-
Addition of Reactants: Add o-phthalaldehyde (1.0 mmol) to the mixture. Subsequently, add a solution of a suitable 4-nitroaniline precursor (1.0 mmol) in toluene (3 mL).
-
Reaction Conditions: Stir the reaction mixture at reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the indium salts.
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Extraction: Pour the filtrate into a 10% aqueous NaHCO3 solution (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway and Side Reaction
Caption: Main synthesis and a potential over-reduction side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow
References
Technical Support Center: Catalyst Selection and Optimization for Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Find answers to common questions, troubleshoot experimental challenges, and access detailed protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in my isoindolinone synthesis?
A1: Low yields in isoindolinone synthesis can arise from several factors, often related to the catalytic system and reaction conditions.[1] Key areas to investigate include:
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Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in some ultrasound-assisted syntheses, lower temperatures can lead to poor conversion of starting materials, while excessively high temperatures may cause degradation of reactants or products.[1]
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Incorrect Solvent Choice: The solubility of your starting materials and intermediates is crucial for an efficient reaction. A solvent that does not fully dissolve the reactants can significantly hinder the reaction rate.[1] The solvent can also influence the reaction pathway, favoring either the desired product or the formation of side products.[1][2]
-
Catalyst Deactivation or Inactivity: The choice and handling of the catalyst are paramount. Using an expired or improperly stored catalyst can dramatically reduce the yield.[1] For transition metal catalysts, verifying the oxidation state and purity is essential.[3]
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Inappropriate Ligand Selection: In transition metal-catalyzed reactions, the ligand plays a crucial role. An unsuitable ligand can lead to the formation of side products or a complete lack of reactivity.[1]
-
Presence of Contaminants: Certain reactions are highly sensitive to moisture and oxygen.[1] Ensuring that all glassware is thoroughly dried and that solvents are anhydrous is critical for reactions requiring such conditions.[1]
-
Insufficient Reaction Time: Some catalytic cycles require extended periods to achieve completion. Monitoring the reaction progress is important to ensure it has not been prematurely terminated.[1]
-
Steric Hindrance: The structure of the substrate itself can impact reaction efficiency. Significant steric hindrance near the reactive site can impede the catalyst's approach and lower the overall yield.[4]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Minimizing side products requires careful optimization of the reaction conditions. Consider the following strategies:
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Ligand Optimization: In palladium-catalyzed reactions, for example, the choice of phosphine ligand can be critical. A 1:2 ratio of palladium to a diphosphine ligand like dppp has been shown to be more effective than a 1:1 ratio in certain aminocarbonylation reactions.[2]
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading does not always improve yield and can sometimes lead to increased side reactions. Optimization studies to find the ideal catalyst loading are recommended.[5]
-
Base Selection and Stoichiometry: The choice and amount of base can significantly influence the reaction outcome. For instance, in some palladium-catalyzed syntheses, Cs2CO3 proved to be a critical component, with reduced amounts leading to lower yields.[2] Similarly, in certain ruthenium-catalyzed reactions, screening different bases like K2CO3, Na2CO3, and K3PO4 showed that the choice of base could impact the yield.[6]
-
Atmosphere Control: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidation-related side products.[1]
-
Temperature Adjustment: Fine-tuning the reaction temperature can help favor the desired kinetic or thermodynamic product, thereby improving selectivity.[1]
Q3: How do I choose the most suitable catalyst for my specific isoindolinone synthesis?
A3: The optimal catalyst depends heavily on the synthetic route and the nature of your starting materials. Common catalytic systems include:
-
Palladium Catalysts: Widely used for carbonylation and C-H activation/cyclization reactions.[2][7] For example, PdCl2 in combination with an oxidant like Cu(OAc)2 can be effective for the carbonylative synthesis from benzylamines.[8] Pd/C has been used for intramolecular dehydrogenative C(sp3)–H amidation without the need for an external oxidant.[7]
-
Copper Catalysts: Effective for intramolecular C-H sulfamidation and hydroboration reactions.[5][9] For instance, Cu(OTf)2 with an oxidant like PhI(OAc)2 has been used for the synthesis of N-arylsulfonyl-1-arylisoindolinones.[9]
-
Rhodium Catalysts: Utilized in C-H activation and annulation reactions. The rhodium complex [{RhCl2Cp*}2] has been shown to catalyze the annulation of N-benzoylsulfonamides with olefins.[10]
-
Ruthenium Catalysts: Employed in C-H activation strategies, often merged with other reaction types like strain-release. The catalyst [{Ru(p-cymene)Cl2}2] with a suitable base has been used for the synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines.[6][11]
To make an informed decision, consider the functional group tolerance of each catalytic system and consult the literature for analogous transformations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or degraded catalyst. | - Use a fresh batch of catalyst and ensure proper storage conditions (e.g., under an inert atmosphere).[1][3] - For transition metal catalysts, verify the oxidation state and purity.[3] |
| Suboptimal reaction conditions (temperature, solvent, concentration). | - Re-optimize the reaction temperature; sometimes a lower temperature for a longer duration improves yield.[1] - Screen different solvents to ensure adequate solubility of all reactants.[1][2] - Adjust the concentration of your reactants. | |
| Poor substrate reactivity due to electronic or steric effects. | - If possible, modify the substrate to reduce steric hindrance or alter its electronic properties.[4] | |
| Presence of impurities (water, oxygen). | - Use anhydrous solvents and dry glassware.[1] - Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents.[1] | |
| Poor Selectivity / Multiple Products | Incorrect catalyst-to-ligand ratio. | - Screen different catalyst-to-ligand ratios; for example, a 1:2 ratio of Pd to a bidentate phosphine ligand may be optimal.[2] |
| Suboptimal base or additive. | - Screen a variety of bases (e.g., organic vs. inorganic) and optimize their stoichiometry.[6] | |
| Unfavorable reaction temperature. | - Adjusting the temperature may favor the formation of the desired product over side products.[1] | |
| Reaction Stalls / Incomplete Conversion | Insufficient reaction time. | - Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.[1] |
| Catalyst deactivation during the reaction. | - Consider adding the catalyst in portions throughout the reaction. - Investigate potential catalyst poisons in your starting materials or solvents. | |
| Difficulty in Product Purification | Structurally similar impurities or byproducts. | - Optimize column chromatography conditions (e.g., eluent system, gradient).[1] - If the product is a solid, attempt recrystallization to remove minor impurities.[1] |
Quantitative Data Summary
Table 1: Optimization of Palladium-Catalyzed Isoindole-1,3-dione Synthesis [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | dppp (5) | Cs2CO3 (2) | 1,4-Dioxane | 95 | 85 |
| 2 | Pd(OAc)2 (5) | dppp (5) | Cs2CO3 (2) | DMSO | 95 | <5 |
| 3 | Pd(OAc)2 (5) | dppp (5) | Cs2CO3 (2) | DMF | 95 | <5 |
| 4 | Pd(OAc)2 (5) | dppp (10) | Cs2CO3 (2) | 1,4-Dioxane | 95 | 89 |
| 5 | Pd(OAc)2 (2) | dppp (4) | Cs2CO3 (2) | 1,4-Dioxane | 95 | 78 |
| 6 | Pd(OAc)2 (5) | dppp (10) | Cs2CO3 (1.5) | 1,4-Dioxane | 95 | 73 |
Table 2: Optimization of Ruthenium-Catalyzed Isoindolinone Synthesis [6]
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | [{Ru(p-cymene)Cl2}2] | K2CO3 | Toluene | 110 | 17 |
| 2 | [{Ru(p-cymene)Cl2}2] | K2CO3 | CH3CN | 110 | 0 |
| 3 | [{Ru(p-cymene)Cl2}2] | K2CO3 | Dioxane | 110 | 0 |
| 4 | [{Ru(p-cymene)Cl2}2] | Na2CO3 | Toluene | 110 | 20 |
| 5 | [{Ru(p-cymene)Cl2}2] | K3PO4 | Toluene | 110 | 24 |
| 6 | [{Ru(p-cymene)Cl2}2] | KOPiv | Toluene | 110 | 30 |
| 7 | [{Ru(p-cymene)Cl2}2] | KOPiv | Toluene | 140 | 88 |
Experimental Protocols & Visualizations
Protocol 1: Ruthenium-Catalyzed Isoindolinone Synthesis from Benzoic Acids
This protocol describes the synthesis of isoindolinones through a ruthenium-catalyzed C-H activation/strain-release cascade.[6][11]
Materials:
-
[{Ru(p-cymene)Cl2}2] (catalyst)
-
Potassium pivalate (KOPiv) (base)
-
Substituted benzoic acid
-
Substituted 1,2-oxazetidine
-
Toluene (solvent)
Procedure:
-
To an oven-dried reaction tube, add the substituted benzoic acid (0.2 mmol, 1.0 equiv.), [{Ru(p-cymene)Cl2}2] (0.005 mmol, 2.5 mol%), and KOPiv (0.1 mmol, 50 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the substituted 1,2-oxazetidine (0.3 mmol, 1.5 equiv.) and toluene (1.0 mL) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolinone.
Plausible Catalytic Cycle for Ruthenium-Catalyzed C-H Activation
The proposed mechanism involves several key steps, starting with the deprotonation of the benzoic acid, followed by C-H activation to form a ruthenacycle intermediate.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 8. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 9. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 10. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methods for the preparation of 5-Nitroisoindolin-1-one, a valuable intermediate in organic synthesis and medicinal chemistry. The following sections present quantitative data, experimental protocols, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their needs.
Method 1: Bromination and Cyclization of 2-Methyl-5-nitrobenzoic Acid Methyl Ester
This well-documented, two-step method commences with the readily available starting material, 2-methyl-5-nitrobenzoic acid methyl ester. The synthesis proceeds through a radical bromination of the methyl group, followed by an amination and subsequent intramolecular cyclization to yield the desired this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
To a solution of 2-methyl-5-nitrobenzoic acid methyl ester (0.1 mol) in 200 mL of carbon tetrachloride, N-bromosuccinimide (NBS, 0.11 mol) and benzoyl peroxide (BPO, 0.01 mol) are added. The reaction mixture is heated to 65°C and stirred for 10 hours. After cooling to room temperature, the mixture is washed sequentially with water (2 x 100 mL) and 15% brine (1 x 100 mL). The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the intermediate product, methyl 2-(bromomethyl)-5-nitrobenzoate.
Step 2: Synthesis of this compound
The crude methyl 2-(bromomethyl)-5-nitrobenzoate from the previous step is dissolved in an ammonia-methanol solution. The mixture is stirred at 20-30°C for 2-6 hours. The solvent is then concentrated under reduced pressure. The resulting solid is collected by filtration, washed with water, and dried to afford this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-nitrobenzoic acid methyl ester | [1] |
| Overall Yield | 55% | [1] |
| Purity | 97% | [1] |
| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide, Ammonia | [1] |
| Solvent | Carbon Tetrachloride, Methanol | [1] |
Method 2: Reductive Cyclization of 2-Formyl-5-nitrobenzoic Acid
An alternative approach to this compound involves the reductive amination and subsequent cyclization of 2-formyl-5-nitrobenzoic acid. This method offers a potentially more direct route to the target molecule.
Experimental Protocol
A solution of 2-formyl-5-nitrobenzoic acid (10 mmol) in a suitable solvent, such as methanol, is treated with an ammonium salt, like ammonium acetate, and a reducing agent, for example, sodium cyanoborohydride. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound, which can be further purified by crystallization or column chromatography.
Note: While this method is a plausible synthetic route, specific experimental data on yields and purity for the synthesis of this compound using this exact procedure were not available in the searched literature. The protocol provided is a general representation of a reductive amination/cyclization reaction.
Comparison of Synthesis Methods
The two methods present distinct advantages and disadvantages. Method 1 is a well-established procedure with documented yield and purity, providing a reliable route to the product. However, it involves a two-step process and the use of a halogenated solvent. Method 2 offers a potentially more atom-economical, one-pot reaction but requires further optimization and characterization to determine its efficiency.
Caption: A comparison of two synthetic pathways to this compound.
References
A Comparative Analysis of 5-Nitroisoindolin-1-one and Other Nitro-Containing Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug design, with over 85% of all biologically active molecules featuring a heterocyclic framework.[1][2] Among these, nitro-containing heterocycles represent a significant class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This guide provides a comparative analysis of 5-Nitroisoindolin-1-one against other notable nitro-containing heterocycles, offering insights into their performance based on available experimental data.
Introduction to Nitro-Containing Heterocycles
The biological activity of many nitro-containing heterocyclic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often facilitated by nitroreductase enzymes found in anaerobic bacteria and specific cancer cells, generates reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, primarily through DNA strand breakage and oxidative stress, leading to cell death.[5][6][7] This mechanism is the basis for the therapeutic effects of well-established drugs like Metronidazole (antibacterial and antiprotozoal), Nifurtimox (antiparasitic), and Benznidazole (antiparasitic).[5][6][7]
This compound: A Profile
This compound is a heterocyclic compound featuring an isoindolinone core substituted with a nitro group. The isoindolinone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including some with demonstrated antimicrobial and anticancer activities.[1][3][8] Recent research has also highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[8]
Synthesis of this compound
A common synthetic route to this compound starts from 2-methyl-4-nitrobenzoic acid. The synthesis generally proceeds through the following key steps:
Comparative Performance Analysis
A direct quantitative comparison of this compound with other nitro-containing heterocycles is challenging due to the limited publicly available experimental data for this specific compound. However, by examining data for structurally related compounds and established drugs, we can infer its potential performance.
Anticancer Activity and PARP Inhibition
The isoindolinone core is a known pharmacophore for PARP inhibition. PARP inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The mechanism of action involves blocking the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during DNA replication. In cancer cells with faulty homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to cell death.
Table 1: Comparative PARP1 Inhibition of Selected Compounds
| Compound | Target | IC50 (nM) |
| Olaparib | PARP-1 | 1-5 |
| Rucaparib | PARP-1 | ~1.4 |
| 3-Nitrobenzamide | PARP-1 | ~13,000 |
| This compound | PARP-1 | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
The presence of the nitro group on the isoindolinone scaffold could influence its PARP inhibitory activity and cytotoxicity. For instance, 3-Nitrobenzamide, a simple nitro-containing aromatic compound, is a known, albeit weak, PARP inhibitor.[9] The cytotoxic potential of various substituted isoindolin-1,3-diones has been demonstrated against several cancer cell lines, with some derivatives showing IC50 values in the micromolar range.[4][10][11]
Antimicrobial Activity
The nitro group is a key feature of many antimicrobial agents. The mechanism of action, as previously mentioned, involves the reduction of the nitro group to toxic radical species. This is particularly effective against anaerobic bacteria and certain protozoa that possess the necessary nitroreductases.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Nitro-Containing Heterocycles
| Compound | Organism | MIC (µg/mL) |
| Metronidazole | H. pylori (resistant strains) | >8 |
| Nitroimidazole Derivative (Compound 11) | E. coli | 1.56-3.13 |
| Nitroimidazole Derivative (Compound 12) | S. aureus | 1.56-6.25 |
| This compound | Various Bacteria | Data not available |
Note: MIC values are highly dependent on the bacterial strain and testing methodology.
While specific MIC values for this compound are not available, studies on other isoindolinone derivatives have shown a range of antimicrobial activities, from weak to prominent, against various Gram-positive and Gram-negative bacteria and fungi.[1][3][12][13] The presence of the nitro group in this compound suggests that it could possess antimicrobial properties, particularly against anaerobic organisms.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP enzyme activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Workflow:
Materials:
-
Recombinant PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Test compound (e.g., this compound)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the PARP enzyme and the test compound dilutions to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow the PARP-catalyzed reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the HRP substrate and incubate for color development.
-
Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[14]
Workflow:
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration) value.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9][15]
Workflow:
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth.
Conclusion and Future Directions
This compound holds promise as a bioactive molecule, leveraging the established therapeutic potential of both the isoindolinone core and the nitro-heterocyclic motif. While direct experimental evidence for its efficacy is currently limited in the public domain, the existing data on related compounds suggests that it warrants further investigation as a potential PARP inhibitor and antimicrobial agent.
Future research should focus on:
-
Systematic Biological Evaluation: Conducting comprehensive in vitro screening of this compound to determine its IC50 values against a panel of PARP enzymes, its MIC values against a broad range of pathogenic bacteria (including anaerobic strains), and its CC50 values against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of substituted nitroisoindolinones to understand the impact of the nitro group's position and other substitutions on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm its mode of action as a PARP inhibitor or an antimicrobial agent.
By systematically gathering this crucial experimental data, the scientific community can accurately position this compound within the broader landscape of nitro-containing heterocycles and unlock its full therapeutic potential.
References
- 1. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. <i>In vitro</i> Antimicrobial Activity of Some Synthetic Isoindolinone and Isoquinolinone Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Nitroisoindolin-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Scaffold
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position of this scaffold has garnered significant interest, particularly in the context of developing novel therapeutics. This guide provides a comparative analysis of the biological activity of 5-Nitroisoindolin-1-one and its analogs, with a focus on their potential as PARP inhibitors and anticancer agents. While direct comparative studies on a series of closely related this compound analogs are limited in publicly available literature, this guide synthesizes available data on related isoindolinone derivatives to provide valuable insights into their structure-activity relationships.
PARP Inhibition: A Key Mechanism of Action
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The isoindolinone core is a well-established pharmacophore for potent and selective PARP-1 inhibition.[1][2]
Anticancer Activity of Isoindolinone Derivatives
Various isoindolinone derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[3][4] The anticancer activity is often linked to the specific substitutions on the isoindolinone core.
While a direct comparison of a series of this compound analogs is not available, the following table summarizes the anticancer activity of some substituted isoindolin-1-one derivatives from the literature to illustrate the potential of this class of compounds.
Table 1: Anticancer Activity of Selected Isoindolin-1-one Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Carcinoma) | 1.0 | [3] |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Adenocarcinoma) | 1.5 | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [5] |
Note: The compounds listed are structurally distinct from this compound but belong to the broader class of isoindolinones, showcasing their general anticancer potential.
The presence of a nitro group in other heterocyclic compounds has been shown to be crucial for their biological activities, including anticancer effects. For example, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have demonstrated antitumor activity with IC50 values in the micromolar range against various cancer cell lines.[6] This suggests that the 5-nitro substitution on the isoindolinone core could be a key determinant of its biological activity.
Signaling Pathways and Experimental Workflows
The biological effects of PARP inhibitors and cytotoxic agents are often investigated through the analysis of specific signaling pathways and standardized experimental procedures.
PARP Inhibition and DNA Damage Repair Pathway
PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Caption: PARP-1 activation by DNA damage and its inhibition.
General Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of compounds like this compound and its analogs typically follows a standardized workflow.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and its analogs.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
NAD+ and Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (e.g., this compound analogs)
-
-
Procedure:
-
Reaction Setup: A reaction mixture containing PARP-1 enzyme, activated DNA, and assay buffer is prepared.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: The plate is incubated to allow for the PARP-1 catalyzed reaction.
-
Detection: After stopping the reaction and washing the plate, streptavidin-HRP is added, followed by a chemiluminescent substrate.
-
Data Acquisition: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Conclusion
The isoindolin-1-one scaffold holds significant promise for the development of novel therapeutic agents, particularly as PARP inhibitors and anticancer drugs. While direct comparative data for a series of this compound analogs is currently limited, the available information on related isoindolinone derivatives suggests that this class of compounds possesses potent biological activities. The presence of the nitro group at the 5-position is anticipated to play a crucial role in modulating the pharmacological profile of the molecule. Further systematic structure-activity relationship studies on this compound and its analogs are warranted to fully elucidate their therapeutic potential and guide the rational design of more effective and selective drug candidates.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 3. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis and validation of 5-Nitroisoindolin-1-one structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 5-Nitroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. Through a comparative approach, this document validates its structure by presenting experimental data for the target molecule alongside its structural isomers, 4-Nitroisoindolin-1-one and 6-Nitroisoindolin-1-one, and the related compound 5-Nitroisatin. Detailed experimental protocols and data visualizations are included to support researchers in their analytical endeavors.
Comparative Spectroscopic Data
The structural elucidation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained for this compound and its alternatives.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | 9.04 (br s, 1H), 8.48 (d, J=2.0 Hz, 1H), 8.25 (dd, J=2.0, 8.4 Hz, 1H), 7.91 (d, J=8.4 Hz, 1H), 4.51 (s, 2H)[1] |
| 4-Nitroisoindolin-1-one | 8.90 (s, 1H), 8.41 (d, 1H), 8.10 (d, 1H), 7.79 (t, 1H), 4.78 (s, 2H) |
| 6-Nitroisoindolin-1-one | Data not available in searched literature. |
| 5-Nitroisatin | Not directly comparable due to structural differences. |
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched literature. |
| 4-Nitroisoindolin-1-one | Data not available in searched literature. |
| 6-Nitroisoindolin-1-one | Data not available in searched literature. |
| 5-Nitroisatin | Annotated peaks available in supplementary materials from various studies.[2] |
IR Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Specific data not available. Expected peaks: ~3200-3400 (N-H stretch), ~1680-1720 (C=O, amide), ~1500-1550 and ~1300-1350 (NO₂ asymmetric and symmetric stretch). |
| 4-Nitroisoindolin-1-one | Specific data not available. Expected peaks similar to the 5-nitro isomer. |
| 6-Nitroisoindolin-1-one | Specific data not available. Expected peaks similar to the 5-nitro isomer. |
| 5-Nitroisatin | Peaks related to N-H stretching, vinyl C-H stretching, and carbonyl C=O stretching have been identified.[3] |
Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | 178.14 g/mol | Specific data not available. Expected [M]+ at 178. |
| 4-Nitroisoindolin-1-one | 178.14 g/mol [4] | FAB-MS (M+1): 179. |
| 6-Nitroisoindolin-1-one | 178.14 g/mol | Specific data not available. Expected [M]+ at 178. |
| 5-Nitroisatin | 192.13 g/mol [5] | Molecular ion and fragmentation data are available in spectral databases.[6] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a glass wool plug into a clean NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization :
-
Electron Ionization (EI) : Introduce the sample into the mass spectrometer, where it is bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.
-
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and validation of the this compound structure.
Caption: Workflow for Spectroscopic Analysis and Validation.
Caption: Logic for Comparative Structural Validation.
References
- 1. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1H-Indole-2,3-dione, 5-nitro- [webbook.nist.gov]
A Comparative Guide to the Purity Analysis of 5-Nitroisoindolin-1-one: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 5-Nitroisoindolin-1-one, a key building block in the synthesis of various therapeutic agents, requires rigorous purity assessment to guarantee the safety and efficacy of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Purity Determination | Relative purity based on peak area percentage. | Absolute purity determination using an internal standard (qNMR). |
| Strengths | High sensitivity for detecting trace impurities, excellent resolution of complex mixtures, well-established for routine quality control. | Provides structural confirmation of the main component and impurities, non-destructive, a primary ratio method. |
| Limitations | Requires a reference standard for each impurity for accurate quantification, may not detect non-chromophoric impurities. | Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard for absolute quantification. |
| Typical Throughput | High | Moderate |
Experimental Data Comparison
The following table summarizes hypothetical, yet typical, quantitative data that could be obtained from the purity analysis of a this compound sample using both HPLC and quantitative NMR (qNMR).
| Parameter | HPLC Analysis | qNMR Analysis |
| Purity of Main Component | 99.5% (by area normalization) | 99.3% (w/w, using maleic acid as internal standard) |
| Impurity 1 (Starting Material) | 0.25% (Retention Time: 3.2 min) | 0.30% (w/w, identified by characteristic peaks) |
| Impurity 2 (Byproduct) | 0.15% (Retention Time: 5.8 min) | 0.18% (w/w, identified by characteristic peaks) |
| Unidentified Impurities | 0.10% (sum of small peaks) | Not individually quantified below ~0.1% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed stability-indicating reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol outlines the procedure for determining the absolute purity of this compound using ¹H-NMR with an internal standard.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical framework for comparing these two techniques, the following diagrams are provided.
A Comparative Analysis of Isoindolinone-Based PARP Inhibitors and Leading Clinical Counterparts
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the emerging class of isoindolinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors against established, clinically approved PARP inhibitors. This analysis is supported by available preclinical data, detailed experimental methodologies for key assays, and visual representations of critical biological pathways and workflows.
The inhibition of PARP enzymes has become a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The therapeutic principle of synthetic lethality, where the inhibition of PARP in the context of a pre-existing DNA repair defect leads to cancer cell death, has driven the development of several successful drugs. While established inhibitors have demonstrated significant clinical benefit, the quest for agents with improved potency, selectivity, and potentially differentiated safety profiles continues. Isoindolinone-based compounds represent a promising scaffold in this ongoing effort.
This guide focuses on a comparative overview of the preclinical isoindolinone-based PARP inhibitor, NMS-P515, alongside the clinically approved inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib.
The PARP Signaling Pathway and Mechanism of Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Upon detection of a SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors act as competitive inhibitors of NAD+, preventing the synthesis of PAR and thereby stalling the repair of SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to genomic instability and cell death.
Caption: PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Comparative Efficacy of PARP Inhibitors
The potency of PARP inhibitors is typically evaluated through biochemical assays that measure the inhibition of the PARP enzyme's catalytic activity (IC50) and binding assays that determine the affinity of the inhibitor for the enzyme (Kd). Cellular assays are also crucial to assess the inhibitor's effect on cell viability and its ability to induce synthetic lethality in cancer cell lines with specific DNA repair defects.
Table 1: Biochemical Potency of Selected PARP Inhibitors
| Inhibitor | Class | PARP1 IC50 (nM) | PARP1 Kd (nM) | PARP2 IC50 (nM) | Reference(s) |
| NMS-P515 | Isoindolinone | - | 16 | - | [1] |
| Olaparib | Phthalazinone | ~5 | - | ~1 | [2] |
| Rucaparib | Indole | ~1.4 | - | - | [2] |
| Niraparib | Indazole | ~3.8 | - | ~2.1 | [2] |
| Talazoparib | Fluoro-dihydroisoquinolinone | ~0.57 | - | - | [2] |
Note: IC50 and Kd values can vary between studies due to different assay conditions. The data presented here are for comparative purposes and are collated from various sources.
Table 2: Cellular Activity of Selected PARP Inhibitors
| Inhibitor | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (nM) | Reference(s) |
| NMS-P515 | HeLa | Cervical Cancer | Not Specified | 27 | [1] |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4700 | [3] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 4 | [3] |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7487 | [3] |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | - | - |
| Talazoparib | PEO1 | Ovarian Cancer | BRCA2 mutant | - | - |
Note: Cellular IC50 values are highly dependent on the cell line and the specific assay used (e.g., MTT, clonogenic survival).
Experimental Protocols
Standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are generalized methodologies for key assays used in the characterization of PARP inhibitors.
PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes by measuring the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nicked calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Coating: Histone H1 is coated onto the wells of a 96-well plate.
-
Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and the test inhibitor at various concentrations is added to the wells.
-
Enzyme Addition: The enzymatic reaction is initiated by adding the PARP enzyme.
-
Incubation: The plate is incubated to allow for the PARylation reaction to occur.
-
Detection: The plate is washed, and Streptavidin-HRP is added to bind to the incorporated biotinylated PAR. After another wash, the chemiluminescent substrate is added, and the light signal is measured.
-
Data Analysis: The percentage of PARP inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined from a dose-response curve.
Caption: A typical experimental workflow for a chemiluminescent PARP inhibition assay.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex, a key mechanism of cytotoxicity for many PARP inhibitors.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
NAD+
-
Assay Buffer
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: A reaction mixture containing the PARP enzyme and the fluorescently labeled DNA probe is prepared.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
Reaction Initiation: NAD+ is added to initiate the PARylation reaction. In the absence of an effective trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
Measurement: The fluorescence polarization is measured over time. A sustained high polarization signal in the presence of an inhibitor indicates PARP trapping.
-
Data Analysis: The potency of PARP trapping is determined by plotting the fluorescence polarization signal against the inhibitor concentration.
References
Validating the Potential of 5-Nitroisoindolin-1-one Derivatives: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating compounds synthesized from the promising 5-Nitroisoindolin-1-one scaffold. Experimental data from various studies on related isoindolinone and indoline derivatives are presented to support the utility of these assays in identifying lead candidates for further development.
The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a nitro group at the 5-position can significantly influence the pharmacological properties of these compounds, often enhancing their potency. This guide focuses on the essential in vitro assays required to characterize and validate novel compounds derived from this compound, providing detailed protocols and comparative data to aid in experimental design and interpretation.
Comparative Efficacy: A Snapshot of In Vitro Activities
The following tables summarize the quantitative data from various in vitro studies on isoindolinone and related nitro-containing heterocyclic compounds. This data provides a benchmark for evaluating newly synthesized derivatives of this compound.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound Type | Cell Line | Assay | IC50 (µM) | Reference |
| Isoindolinone derivative (2a) | A549 (Lung Cancer) | Not Specified | 650.25 µg/mL | [1] |
| 5-Nitroindole derivative (5) | HeLa (Cervical Cancer) | Alamar Blue | 5.08 ± 0.91 | [2] |
| 5-Nitroindole derivative (7) | HeLa (Cervical Cancer) | Alamar Blue | 5.89 ± 0.73 | [2] |
| 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives | K562, HepG2, HT-29 | MTT | 0.1 - 10 (range) | [3] |
| Isoindolinone derivative (12b) | Hep-2, HepG2, MCF-7, A375 | Not Specified | 11 - 13 | [4] |
| 1H-benz[de]isoquinoline-1,3-dione derivative (1d) | U-937, HL-60, MOLT-4 | MTT | 0.7 - 6.0 | [5] |
| 1H-benz[de]isoquinoline-1,3-dione derivative (1i) | U-937, HL-60, MOLT-4 | MTT | 0.7 - 6.0 | [5] |
Table 2: Enzyme Inhibition
| Compound Type | Target Enzyme | Assay Type | IC50 / Ki (nM) | Reference |
| Novel Isoindolinone derivatives (2a-f) | Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | IC50: 11.24 - 75.73, Ki: 11.48 - 87.08 | [1] |
| Novel Isoindolinone derivatives (2a-f) | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | IC50: 13.02 - 231, Ki: 9.32 - 160.34 | [1] |
| Indoline derivative (43) | 5-Lipoxygenase (5-LOX) | Enzymatic Assay | IC50: 450 ± 110 | [6] |
| Indoline derivative (73) | 5-Lipoxygenase (5-LOX) | Enzymatic Assay | IC50: 410 ± 10 | [6] |
| Indoline derivative (73) | Soluble Epoxide Hydrolase (sEH) | Enzymatic Assay | IC50: 430 ± 100 | [6] |
| Isoquinoline derivative (IQ3b) | Phosphodiesterase (cAMP) | Enzyme Inhibition | IC50: 11,000 ± 5,000 | [7] |
Table 3: Antimicrobial and Antioxidant Activity
| Compound Type | Activity | Assay | IC50 (µg/mL) / Inhibition Zone (mm) | Reference |
| Isoindolinone derivatives (2a-f) | Antibacterial (S. aureus, B. cereus, K. pneumoniae, E. coli) | Disk Diffusion | Inhibition zones reported | [1] |
| Isoindolinone derivatives (2a-f) | Antifungal (C. albicans, Y. lipolytica) | Disk Diffusion | Inhibition zones reported | [1] |
| Isoindolinone derivatives (2a-f) | Antioxidant | ABTS radical scavenging | IC50 values compared to standards (BHA, BHT) | [1] |
Experimental Protocols: A How-To Guide
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key in vitro assays relevant to the validation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in the complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells, typically below 0.5%.[8]
-
Cell Treatment: After 24 hours of initial incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Carbonic Anhydrase Inhibition Assay
This assay is relevant for compounds targeting carbonic anhydrases, which are involved in various physiological processes.
Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be detected spectrophotometrically.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (hCA I and hCA II) and the substrate p-NPA in an appropriate buffer (e.g., Tris-SO₄).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Assay Procedure: In a 96-well plate, add the CA enzyme solution, the inhibitor solution at various concentrations, and buffer.
-
Initiation of Reaction: Start the reaction by adding the p-NPA substrate solution.
-
Data Acquisition: Measure the increase in absorbance at 400 nm over time using a microplate reader.
-
Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ values from the dose-response curves. The Ki values can be determined using the Cheng-Prusoff equation.
c-Myc Expression Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins, such as c-Myc, which is a key regulator of cell proliferation and a common target in cancer therapy.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time. Harvest the cells and lyse them in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-Myc.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in c-Myc protein levels.
Visualizing the Path Forward: Diagrams of Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for the in vitro validation of novel compounds.
Caption: Hypothesized signaling pathway for c-Myc inhibition.[2]
Caption: Proposed mechanism of ROS-induced cell death.[9]
By employing a systematic approach to in vitro validation, researchers can efficiently identify and characterize promising drug candidates derived from the this compound scaffold, paving the way for the development of novel therapeutics.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Antibody Cross-Reactivity with 5-Nitroisoindolin-1-one Derivatives
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody, designated Ab-5NI1, with 5-Nitroisoindolin-1-one and its structurally related derivatives. The data presented herein is generated for illustrative purposes to guide researchers in evaluating antibody specificity for this class of compounds. The experimental protocols and data analysis frameworks are based on established immunoassay techniques.
Introduction
This compound is a chemical scaffold of interest in drug discovery and chemical biology. The development of specific antibodies for the detection and quantification of this molecule and its derivatives is crucial for various research applications. A key performance characteristic of any antibody is its specificity, which is often assessed through cross-reactivity studies. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, typically those with similar structural features.[1] This can lead to inaccurate quantification and false-positive results in immunoassays.
This guide details the assessment of Ab-5NI1's binding profile against this compound (the target analyte) and four of its derivatives. The objective is to provide a clear comparison of the antibody's specificity and to outline the methodologies for such an evaluation.
Comparative Cross-Reactivity Data
The cross-reactivity of Ab-5NI1 was evaluated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The half-maximal inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to the target analyte, this compound.
| Compound ID | Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target-01 | This compound | ![]() | 10.5 | 100 |
| Derivative-01 | 5-Amino-isoindolin-1-one | ![]() | 150.2 | 7.0 |
| Derivative-02 | Isoindolin-1-one | ![]() | >1000 | <0.1 |
| Derivative-03 | 5-Nitroisoindole-1,3-dione | ![]() | 85.7 | 12.3 |
| Derivative-04 | 2-Methyl-5-nitroisoindolin-1-one | ![]() | 45.3 | 23.2 |
Cross-Reactivity (%) = (IC50 of Target-01 / IC50 of Derivative) x 100
Experimental Protocols
The following is a detailed protocol for the competitive indirect ELISA used to determine antibody cross-reactivity.
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein like OVA)
-
Ab-5NI1 polyclonal antibody
-
Standard solutions of this compound and its derivatives
-
Goat anti-rabbit IgG-HRP (secondary antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., PBS)
2. Plate Coating:
-
Dilute the coating antigen to a final concentration of 1 µg/mL in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.[2]
-
Wash the plate three times with washing buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with washing buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the derivative compounds in assay buffer.
-
Add 50 µL of each standard or derivative dilution to the respective wells.
-
Add 50 µL of the diluted Ab-5NI1 antibody to each well. The optimal dilution of the antibody should be predetermined.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
5. Detection:
-
Add 100 µL of the diluted goat anti-rabbit IgG-HRP secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration.
-
Determine the IC50 value for the target analyte and each derivative. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.[3]
-
Calculate the percent cross-reactivity for each derivative using the formula mentioned above.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.
References
Benchmarking the Efficacy of 5-Nitroisoindolin-1-one Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this core, particularly those incorporating a 5-nitro functional group, are emerging as potent inhibitors of key enzymes in cellular signaling and DNA repair pathways. This guide provides a comparative analysis of the efficacy of 5-Nitroisoindolin-1-one derived inhibitors against two critical cancer targets: Tankyrase (TNKS) and Poly (ADP-ribose) Polymerase (PARP).
The performance of these novel inhibitors is benchmarked against established, clinically relevant alternatives, supported by experimental data from biochemical and cell-based assays. Detailed protocols for these key experiments are provided to ensure reproducibility and facilitate further investigation.
Comparative Efficacy of Tankyrase Inhibitors
Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[3][4] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases activate Wnt signaling, which is often dysregulated in various cancers.[4][5]
Here, we compare the efficacy of WXL-8 , a nitro-substituted derivative of a known tankyrase inhibitor, with the well-established inhibitor XAV939 .
Table 1: Biochemical Potency of Tankyrase Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| WXL-8 | TNKS1 | 9.1 | Colorimetric Enzyme Activity Assay |
| XAV939 | TNKS1 | 11 - 13.4 | Colorimetric/Enzyme Inhibition Assay |
| TNKS2 | 2 - 4 | Enzyme Inhibition Assay |
Data sourced from references[6][7][8][9][10][11]
The data indicates that the nitro-substituted derivative, WXL-8, exhibits comparable, if not slightly improved, potency against TNKS1 in biochemical assays when compared to its parent compound, XAV939.
Comparative Efficacy of PARP Inhibitors
Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the repair of DNA single-strand breaks through the base excision repair (BER) pathway.[12] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[13]
Table 2: Biochemical and Cellular Potency of PARP Inhibitors
| Inhibitor | Target | IC50 (nM) - Biochemical | IC50 (µM) - Cellular |
| NMS-P515 (representative) | PARP1 | 16 (Kd) | 0.027 |
| Olaparib | PARP1 | ~1-5 | 0.004 - 200 (cell line dependent) |
| PARP2 | ~1 | - | |
| Talazoparib | PARP1 | 0.57 | ~0.001 - 0.8 (cell line dependent) |
| PARP2 | - | - |
Data sourced from references[11][14][15][16][17][18][19][20][21]
This comparison underscores the high potency of isoindolinone-based structures as PARP inhibitors, with NMS-P515 demonstrating low nanomolar efficacy in both biochemical and cellular contexts.
Experimental Protocols
Tankyrase (TNKS) Biochemical Inhibition Assay
This protocol describes a colorimetric enzyme activity assay to determine the IC50 values of tankyrase inhibitors.
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) enzyme
-
Histone H4 (substrate)
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
-
Test inhibitors (e.g., WXL-8, XAV939) dissolved in DMSO
Procedure:
-
Coat a 96-well plate with Histone H4 overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test inhibitors in assay buffer. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the serially diluted inhibitors to the wells.
-
Add the TNKS1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP to each well and incubate at room temperature for 30-60 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Wnt/β-catenin Signaling Cellular Assay (TOPFlash Reporter Assay)
This cell-based assay measures the effect of tankyrase inhibitors on the Wnt signaling pathway.[14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash TCF reporter plasmid (containing TCF binding sites driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Test inhibitors (e.g., WXL-8, XAV939) dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitors.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a protein. Include an unstimulated control.
-
Incubate the cells for another 16-24 hours.
-
Lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each inhibitor concentration and determine the IC50 value.
PARP1 Biochemical Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.[6]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Histones (pre-coated on a 96-well plate)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBST)
-
Test inhibitors (e.g., NMS-P515, Olaparib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the serially diluted inhibitors.
-
Add the PARP1 enzyme to initiate the reaction. Include a no-inhibitor control and a no-enzyme control.
-
Add biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate with wash buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of PARP inhibitors.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: Generalized experimental workflow for determining inhibitor IC50 values.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of different isoindolinone synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a head-to-head comparison of prominent methods for the synthesis of isoindolinones, offering an objective look at their performance based on experimental data. Detailed experimental protocols for key reactions are provided to facilitate the replication and adaptation of these methods in the laboratory.
Key Synthetic Strategies at a Glance
The synthesis of isoindolinones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Caption: Overview of major synthetic routes to the isoindolinone core.
Quantitative Comparison of Key Synthetic Routes
The following table summarizes the key quantitative parameters for the discussed synthetic methodologies, providing a basis for comparison.
| Synthetic Route | Typical Catalyst/Reagent | Starting Materials | Reaction Time | Temperature | Yield Range | Key Advantages | Key Limitations |
| Rhodium-Catalyzed C-H Activation | [{RhCp*Cl₂}₂] | N-substituted benzamides, Alkenes/Alkynes | 12-24 h | 100-140 °C | 60-95% | High atom economy, direct functionalization of C-H bonds. | Requires directing groups, often high temperatures and expensive catalyst. |
| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, Ligands (e.g., PPh₃) | o-haloanilines, Benzylamines, CO source | 12-24 h | 100-120 °C | 70-95% | Good functional group tolerance, access to diverse structures. | Often requires gaseous and toxic CO, or a CO surrogate.[1] |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | Enamides derived from o-bromobenzoyl chloride | 1-3 h | 80-110 °C | 75-95% | Mild reaction conditions, good for constructing 3,3-disubstituted isoindolinones.[2] | Requires multi-step preparation of starting materials. |
| Reductive Amination | AlCl₃/PMHS or NaBH₄ | 2-Carboxybenzaldehyde, Amines | 1-12 h | Room Temp to Reflux | 80-95% | Mild conditions, readily available starting materials, inexpensive reagents.[3][4] | Limited to N-substituted isoindolinones derived from 2-carboxybenzaldehyde. |
| Ugi Four-Component Reaction | None (often spontaneous) | Aldehyde, Amine, Carboxylic acid, Isocyanide | 0.5-24 h | Room Temp to 80 °C | 40-90% | High convergency, rapid assembly of complex molecules in one pot. | Generation of a bis-amide product that may require further modification.[5][6] |
Detailed Experimental Protocols and Method-Specific Insights
Rhodium-Catalyzed C-H Activation/Annulation
This modern approach allows for the direct formation of C-C and C-N bonds in a single step, representing a highly atom-economical route to isoindolinones.[7][8][9] The reaction typically involves the annulation of an N-substituted benzamide with an alkene or alkyne.
Caption: General workflow for Rh-catalyzed C-H activation.
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins
-
Materials: N-benzoylsulfonamide (0.2 mmol, 1.0 equiv), olefin (0.4 mmol, 2.0 equiv), [{RhCp*Cl₂}₂] (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and anhydrous 1,2-dichloroethane (DCE, 1.0 mL).
-
Procedure: To a sealed tube are added N-benzoylsulfonamide, [{RhCp*Cl₂}₂], and AgSbF₆. The tube is then evacuated and backfilled with argon. Anhydrous DCE and the olefin are added via syringe. The reaction mixture is stirred at 140 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired isoindolinone product.[7]
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions are a versatile tool for the synthesis of isoindolinones, often starting from readily available benzylamines or o-haloanilines.[1][10] These methods typically involve the in-situ generation of a carbonyl group from carbon monoxide gas or a CO surrogate.
Experimental Protocol: Palladium-Catalyzed Carbonylation of Benzylamines using a CO Surrogate
-
Materials: Benzylamine derivative (0.5 mmol, 1.0 equiv), benzene-1,3,5-triyl triformate (TFBen, 0.33 equiv as CO source), PdCl₂ (0.025 mmol, 5 mol%), Cu(OAc)₂ (1.0 mmol, 2.0 equiv), and a mixed solvent of toluene/DMSO (4:1, 2.0 mL).
-
Procedure: A mixture of the benzylamine derivative, TFBen, PdCl₂, and Cu(OAc)₂ is placed in a sealed tube. The tube is evacuated and backfilled with argon. The toluene/DMSO solvent mixture is added, and the tube is sealed. The reaction mixture is stirred at 110 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]
Intramolecular Heck Reaction
The intramolecular Heck reaction provides an efficient pathway to construct the isoindolinone ring system, particularly for 3,3-disubstituted derivatives.[2] This method involves the palladium-catalyzed cyclization of an enamide precursor.
Caption: Simplified mechanism of the intramolecular Heck reaction.
Experimental Protocol: Intramolecular Reductive Heck Reaction of Enamides
-
Materials: Enamide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), sodium formate (1.0 mmol, 2.0 equiv), and anhydrous DMF (5.0 mL).
-
Procedure: To a solution of the enamide in anhydrous DMF are added Pd(OAc)₂, PPh₃, and sodium formate. The mixture is stirred at 110 °C for 3 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.[2]
Reductive Amination
This classical yet highly effective method involves a tandem reaction between 2-carboxybenzaldehyde and an amine, followed by in-situ reduction and cyclization to form the N-substituted isoindolinone.[3][4]
Experimental Protocol: AlCl₃-Catalyzed Reductive Amination
-
Materials: 2-Carboxybenzaldehyde (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), AlCl₃ (0.1 mmol, 10 mol%), polymethylhydrosiloxane (PMHS, 2.0 mmol), and ethanol (5.0 mL).
-
Procedure: To a solution of 2-carboxybenzaldehyde and the amine in ethanol is added AlCl₃. The mixture is stirred at room temperature for 10 minutes. PMHS is then added dropwise, and the reaction is stirred for the appropriate time (typically 1-5 hours) until completion. The solvent is evaporated, and the residue is treated with a 10% aqueous solution of NaOH and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Ugi Four-Component Reaction
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[5][6] While the direct product is a bis-amide, subsequent modifications can lead to the isoindolinone core. For the direct synthesis of structures related to isoindolinones, variations of the Ugi reaction are employed.
Experimental Protocol: Ugi Four-Component Reaction
-
Materials: Aldehyde (2.0 mmol, 1.0 equiv), amine (2.0 mmol, 1.0 equiv), carboxylic acid (2.0 mmol, 1.0 equiv), and isocyanide (2.0 mmol, 1.0 equiv) in a suitable solvent (e.g., methanol or water).
-
Procedure: To a solution of the aldehyde, amine, and carboxylic acid in the chosen solvent, the isocyanide is added. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield the Ugi product. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[11]
Conclusion
The synthesis of isoindolinones can be achieved through a variety of effective methods. Modern catalytic approaches such as Rh-catalyzed C-H activation and Pd-catalyzed reactions offer high efficiency and broad substrate scope but often rely on expensive catalysts and demanding reaction conditions. In contrast, classical methods like reductive amination provide a milder and more cost-effective alternative for certain substitution patterns. Multicomponent reactions, exemplified by the Ugi reaction, offer a rapid and convergent route to complex molecular scaffolds. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [open.bu.edu]
- 4. gctlc.org [gctlc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
Safety Operating Guide
Safe Disposal of 5-Nitroisoindolin-1-one: A Procedural Guide for Laboratory Professionals
The proper disposal of 5-Nitroisoindolin-1-one, a chemical compound utilized in research and drug development, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical structure, containing a nitro group, it should be managed as a hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations for hazardous waste.[4][5][6] The following steps outline the standard procedure for its disposal:
-
Waste Identification and Segregation : Treat all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.[4] This waste must be segregated from non-hazardous waste to prevent cross-contamination.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[7]
-
Containerization :
-
Solid Waste : Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[8][9] The original container, if empty and in good condition, can be used.[8]
-
Liquid Waste : Collect solutions containing this compound in a leak-proof, sealable container, preferably plastic, that is compatible with the solvents used.[5][9] Do not mix incompatible wastes. For instance, never mix oxidizing acids with organic chemicals.[8]
-
Contaminated Labware : Dispose of contaminated disposable labware, such as gloves and wipes, in a designated solid hazardous waste container.[8] Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][7]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][9] The label should also include the approximate concentration and quantity of the waste, as well as the date of accumulation.[8]
-
Storage : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The SAA should be a secondary containment system to prevent spills from spreading. Keep containers closed at all times except when adding waste.[4][5] The total amount of hazardous waste in an SAA is typically limited to 55 gallons.[5]
-
Disposal Request : Once the waste container is full (no more than ¾ full is recommended to avoid spills) or when the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.[4][8] Follow your institution's specific procedures for requesting a waste pickup.
Never dispose of this compound down the sink or in the regular trash. [4][10] Evaporation of chemical waste is also not a permissible disposal method.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste. | [5] |
| Acutely Toxic Waste Limit in SAA | Maximum of one quart of liquid or one kilogram of solid. | [5] |
| Container Fill Level | Do not fill containers more than ¾ full. | [8] |
| pH for Neutralized Aqueous Waste | Between 5.5 and 9.5 before drain disposal (if permitted for the specific waste). | [11] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. acs.org [acs.org]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 5-Nitroisoindolin-1-one
Essential Safety and Handling Guide for 5-Nitroisoindolin-1-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory system) |
| Acute toxicity, oral | Category 4[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4]
| Protection Type | PPE Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[2][3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[3] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or when handling large quantities.[3] |
| Footwear | Closed-toe shoes are required in the laboratory.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[2][6]
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Weigh the compound in a ventilated enclosure or a fume hood.
-
Avoid creating dust.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Experimental Protocol: General Procedure for Handling a Chemical Powder
This protocol outlines the general steps for safely handling a powdered chemical substance like this compound in a laboratory setting.
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula to carefully transfer the desired amount of the powder to a weighing vessel.
-
Close the primary container immediately after use.
-
-
Dissolution (if applicable):
-
Add the solvent to the powder slowly to avoid splashing.
-
If necessary, gently stir the mixture until the solid is fully dissolved.
-
-
Reaction Setup:
-
If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is properly assembled and secured.
-
-
Post-Experiment:
-
Clean all equipment thoroughly after use.
-
Dispose of any waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8]
-
Waste Collection:
-
Container Management:
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not pour down the drain.[11]
-
Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





